BNS808
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H20Cl3N3O3S |
|---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-chlorophenyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydrooxepino[3,2-c]pyrazol-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H20Cl3N3O3S/c26-17-9-7-16(8-10-17)24-25-23(29-31(24)22-6-2-1-4-20(22)28)21(5-3-15-34-25)30-35(32,33)19-13-11-18(27)12-14-19/h1-2,4,6-14,21,30H,3,5,15H2 |
InChI Key |
VSSQVUBXWXIWJG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BNS808
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNS808 is a novel, peripherally selective cannabinoid-1 receptor (CB1R) antagonist designed for the treatment of obesity and related metabolic disorders. Its mechanism of action is centered on the specific blockade of CB1 receptors outside the central nervous system (CNS), thereby mitigating the adverse neuropsychiatric effects associated with first-generation, brain-penetrant CB1R antagonists. This guide provides a detailed overview of the pharmacological properties, preclinical efficacy, and experimental protocols underpinning the therapeutic potential of this compound.
Core Mechanism of Action: Peripheral CB1 Receptor Blockade
This compound functions as a potent and selective antagonist of the cannabinoid-1 receptor. The strategic design of this compound incorporates specific chemical properties to ensure it primarily acts on peripheral CB1 receptors located in adipose tissue, the liver, and other metabolic tissues, while having minimal penetration of the blood-brain barrier (BBB). This peripheral restriction is a key feature of its design, aiming to uncouple the metabolic benefits of CB1R antagonism from the centrally-mediated side effects observed with earlier compounds in this class.[1]
The high lipophilicity of this compound is a deliberate design choice to optimize its structure-activity relationship (SAR). The inclusion of a sulfonamide group is a critical pharmacophoric element that enhances its binding affinity and selectivity for CB1R by facilitating hydrogen bond interactions with key residues within the receptor.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound.
Pharmacological Profile
This compound has been characterized by its high binding affinity for peripheral CB1 receptors and a pharmacokinetic profile that favors its retention in the periphery.
Table 1: Pharmacokinetic and Binding Properties of this compound
| Parameter | Value | Method |
| Protein Binding (Mouse Brain Tissue) | No detectable free drug | Equilibrium Dialysis Assay |
This high degree of protein binding in brain tissue supports the hypothesis that this compound has limited availability to block CB1 receptors in the CNS, consistent with its design as a peripherally selective antagonist.[1]
Preclinical Efficacy in a Diet-Induced Obesity Model
The therapeutic potential of this compound was evaluated in a preclinical model of diet-induced obese (DIO) mice. Chronic oral administration of this compound resulted in significant improvements in several metabolic parameters.[1]
Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result |
| Body Weight | This compound (1 mg/kg/day for 24 days) | Reduced compared to vehicle control[1] |
| Adiposity | This compound (1 mg/kg/day for 24 days) | Reduced compared to vehicle control[1] |
| Liver Triglycerides | This compound (1 mg/kg/day for 24 days) | Reduced compared to vehicle control[1] |
| Liver Enzymes | This compound (1 mg/kg/day for 24 days) | Normalized levels, indicating improved liver function[1] |
| LDL Cholesterol | This compound (1 mg/kg/day for 24 days) | Reduced[1] |
| HDL Cholesterol | This compound (1 mg/kg/day for 24 days) | No significant effect[1] |
| HDL/LDL Ratio | This compound (1 mg/kg/day for 24 days) | Increased[1] |
| Total Cholesterol | This compound (1 mg/kg/day for 24 days) | Reduced[1] |
| Triglycerides | This compound (1 mg/kg/day for 24 days) | Reduced[1] |
These findings strongly suggest that the metabolic benefits of this compound are mediated primarily through the blockade of peripheral CB1 receptors.[1]
Experimental Protocols
The following section details the methodologies employed in the preclinical characterization of this compound.
Compound Synthesis and Characterization
All BNS compounds, including this compound, were synthesized and characterized using a standard suite of analytical techniques to ensure purity and structural integrity.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
To assess the in vivo efficacy of this compound, a well-established model of diet-induced obesity was utilized.
-
Animal Model: Male C57Bl/6J mice were fed a high-fat diet (60% of calories from fat) for 16 weeks to induce obesity (body weight >42 g).[1]
-
Treatment: DIO mice were chronically treated with oral doses of this compound at 1 mg/kg/day for 24 days.[1]
-
Parameters Measured: Body weight, adiposity, liver triglycerides, liver enzymes, and lipid profiles were assessed.[1]
Protein Binding Assessment
The potential for CNS penetration was evaluated by measuring the extent of protein binding in brain tissue.
-
Method: Equilibrium dialysis assay was used to determine the protein binding of this compound in mouse brain tissue.[1]
-
Outcome: The assay revealed extremely high protein binding, with no detectable free drug in the receiver compartment, indicating low potential for CNS entry.[1]
Conclusion
This compound represents a promising therapeutic candidate for obesity and related metabolic disorders. Its mechanism of action, centered on the selective antagonism of peripheral CB1 receptors, has been demonstrated through its pharmacological profile and preclinical efficacy. The peripherally restricted nature of this compound is a key design feature aimed at providing metabolic benefits without the centrally-mediated side effects that have hindered the development of previous CB1R antagonists. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for human metabolic diseases.
References
BNS808: A Peripherally Restricted CB1 Receptor Antagonist for Metabolic Disorders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The global obesity epidemic and its associated metabolic complications necessitate the development of novel therapeutic strategies. The endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R), has been identified as a key regulator of energy balance and metabolism. While centrally acting CB1R antagonists have demonstrated efficacy in reducing body weight, their clinical utility has been hampered by adverse neuropsychiatric side effects. This has spurred the development of peripherally restricted CB1R antagonists, which aim to provide the metabolic benefits of CB1R blockade without the central nervous system (CNS) liabilities. BNS808 is a novel, potent, and selective tricyclic CB1R antagonist with limited brain penetration, making it a promising candidate for the treatment of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.
Introduction: The Rationale for Peripheral CB1R Antagonism
The endocannabinoid system plays a crucial role in regulating appetite, energy storage, and glucose metabolism.[1][2] Overactivity of this system is associated with obesity and metabolic syndrome. The CB1 receptor is widely expressed in the brain, where it modulates appetite and reward pathways.[1][2] However, CB1 receptors are also present in peripheral tissues, including the liver, adipose tissue, skeletal muscle, and pancreas, where they are involved in lipid and glucose metabolism.[1][2]
The first-generation CB1R antagonist, rimonabant, was effective in promoting weight loss but was withdrawn from the market due to severe psychiatric side effects, such as anxiety and depression, which were attributed to its action on central CB1 receptors.[1][2] This has led to the pursuit of peripherally selective CB1R antagonists that do not cross the blood-brain barrier. The therapeutic hypothesis is that blocking peripheral CB1Rs can improve metabolic parameters, such as insulin (B600854) sensitivity and lipid profiles, and reduce hepatic steatosis, independently of the central effects on appetite.[1][2]
This compound has been designed as a peripherally restricted CB1R antagonist, offering a potential therapeutic solution to obesity and its comorbidities with an improved safety profile.[3][4][5]
This compound: In Vitro Pharmacological Profile
This compound is a novel tricyclic compound that has been characterized for its binding affinity and functional activity at the human and mouse CB1 receptors.
Quantitative Data: Receptor Binding and Functional Activity
The in vitro pharmacological data for this compound are summarized in the table below.
| Parameter | Species | Value | Reference |
| CB1R Binding Affinity (Ki) | Human | 0.7 nM | [3][4] |
| Mouse | 0.7 nM | [3][4] | |
| CB1R Functional Antagonism (IC50) | Human | 0.8 nM | [3][4] |
| Selectivity | CB1R vs. CB2R | >100-fold | [3] |
Table 1: In Vitro Pharmacological Profile of this compound.
These data demonstrate that this compound is a highly potent CB1R antagonist with nanomolar affinity and functional activity.[3][4] Importantly, it exhibits significant selectivity for the CB1R over the CB2R, which is crucial for minimizing off-target effects.[3]
Experimental Protocols
The binding affinity of this compound to the CB1 receptor is determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human or mouse CB1 receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.
-
Radioligand: A high-affinity CB1R radioligand, such as [³H]CP-55,940, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The functional antagonist activity of this compound is assessed using a [³⁵S]GTPγS binding assay.
Principle: CB1 receptors are G-protein coupled receptors (GPCRs). Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. This assay measures the ability of a test compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the CB1 receptor are used.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM DTT, pH 7.4.
-
Incubation: Membranes are incubated with a CB1R agonist (e.g., CP-55,940), [³⁵S]GTPγS, and increasing concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is calculated.
This compound: In Vivo Pharmacological Profile
The efficacy of this compound in a model of diet-induced obesity (DIO) has been evaluated in mice.
Quantitative Data: Efficacy in a Diet-Induced Obesity Model
Chronic oral administration of this compound (1 mg/kg/day for 24 days) to DIO mice resulted in significant improvements in several metabolic parameters.
| Parameter | Effect of this compound Treatment | Reference |
| Body Weight | Reduced | [3] |
| Adiposity (Fat Mass) | Reduced | [3] |
| Liver Triglycerides | Reduced | [3] |
| Liver Enzymes (ALT, AST) | Reduced | [3] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model.
These findings suggest that this compound can effectively reverse the metabolic abnormalities associated with a high-fat diet.[3] The reduction in liver enzymes is indicative of an improvement in liver health and a potential therapeutic effect on non-alcoholic fatty liver disease (NAFLD).[3]
Experimental Protocol: Diet-Induced Obesity Mouse Model
Principle: This model mimics the development of obesity and related metabolic disorders in humans through the long-term consumption of a high-fat diet.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used as they are susceptible to developing diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is maintained on a standard chow diet.
-
Treatment: Once the obese phenotype is established, mice are treated with this compound (e.g., 1 mg/kg/day, oral gavage) or vehicle for a specified duration (e.g., 24 days).
-
Measurements:
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Food Intake: Daily food consumption is measured to assess any effects on appetite.
-
Metabolic Parameters: At the end of the treatment period, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (ALT and AST).
-
Liver Analysis: Livers are harvested, weighed, and analyzed for triglyceride content. Histological analysis can be performed to assess the degree of steatosis, inflammation, and fibrosis.
-
Pharmacokinetics and Peripheral Restriction of this compound
A key feature of this compound is its limited ability to penetrate the central nervous system, which is crucial for avoiding the psychiatric side effects associated with first-generation CB1R antagonists.
Quantitative Data: Brain Penetration and Plasma Protein Binding
| Parameter | Finding | Implication | Reference |
| Brain-to-Plasma (B/P) Ratio | Minimal brain penetration observed | Reduced potential for CNS side effects | [3] |
| Plasma Protein Binding | High | Limits the free fraction of the drug available to cross the blood-brain barrier | [3] |
Table 3: Pharmacokinetic Properties of this compound Supporting Peripheral Restriction.
The low brain-to-plasma ratio and high plasma protein binding of this compound are key attributes that contribute to its peripheral selectivity.[3]
Experimental Protocols
Principle: This experiment measures the relative concentration of a drug in the brain and plasma at a specific time point after administration, providing an indication of its ability to cross the blood-brain barrier.
Methodology:
-
Dosing: Mice are administered a single dose of this compound, either intravenously or orally.
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), blood and brain samples are collected.
-
Sample Processing: Blood is processed to obtain plasma. The brain is homogenized.
-
Quantification: The concentration of this compound in the plasma and brain homogenate is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of the drug in the brain (ng/g) by its concentration in the plasma (ng/mL).
Principle: This in vitro assay determines the fraction of a drug that is bound to plasma proteins.
Methodology:
-
Apparatus: A dialysis chamber is used, which is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
-
Procedure:
-
One compartment is filled with plasma containing a known concentration of this compound.
-
The other compartment is filled with a protein-free buffer (e.g., phosphate-buffered saline).
-
The chamber is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
-
Quantification: After incubation, the concentration of this compound in both the plasma and buffer compartments is measured by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer compartment to the drug concentration in the plasma compartment. The percentage of plasma protein binding is then calculated as (1 - fu) x 100%.
Visualizations
Signaling Pathway of CB1 Receptor Antagonism
Caption: CB1R signaling and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Peripherally restricted CB1 receptor blockers. | Semantic Scholar [semanticscholar.org]
- 2. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
BNS808: A Technical Guide to a Peripherally Restricted Cannabinoid-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNS808 is a potent and selective, peripherally restricted antagonist of the Cannabinoid-1 Receptor (CB1R). Its design as a tricyclic compound with minimal brain penetration mitigates the central nervous system (CNS) side effects that have historically hindered the therapeutic development of CB1R antagonists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and in vivo efficacy of this compound. Detailed experimental protocols for its synthesis and key assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development.
Chemical Structure and Properties
This compound is a tricyclic derivative designed for high affinity to CB1R while possessing physicochemical properties that limit its ability to cross the blood-brain barrier.
Chemical Name: N-(2,3-dihydro-1H-cyclopenta[b]indol-8-yl)-4-chlorobenzenesulfonamide
Chemical Formula: C25H20ClN3O2S
Molecular Weight: 477.97 g/mol [1]
SMILES: ClC1=CC=C(S(=O)(NC2CCCOC3=C(C4=CC=C(Cl)C=C4)N(C5=C(Cl)C=CC=C5)N=C23)=O)C=C1
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight ( g/mol ) | 477.97 | [1] |
| Human CB1R IC50 (nM) | 0.8 | [2] |
| Mouse CB1R Ki (nM) | 0.7 | |
| Human CB1R Ki (nM) | 0.7 | |
| hERG IC50 (µM) | 5.39 | |
| Brain/Plasma Ratio (1h post-acute dose) | 0.18 | [3] |
Mechanism of Action: CB1R Antagonism
This compound functions as a selective antagonist of the CB1 receptor. In many tissues, the CB1 receptor is coupled to Gi/o proteins. Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-AG) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade influences various cellular processes, including neurotransmitter release, cell proliferation, and metabolism.
By blocking the CB1 receptor, this compound prevents the downstream signaling initiated by endocannabinoids. This antagonism is particularly relevant in peripheral tissues like the liver, adipose tissue, and muscle, where CB1R activation is implicated in metabolic disorders such as obesity and non-alcoholic fatty liver disease. The peripheral restriction of this compound is a key design feature, intended to achieve therapeutic effects in these tissues without causing the neuropsychiatric side effects associated with central CB1R blockade.
References
BNS808: A Technical Whitepaper on the Discovery and Development of a Peripherally Restricted CB1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BNS808 is a novel, potent, and highly selective peripherally restricted cannabinoid-1 receptor (CB1R) antagonist developed as a potential therapeutic for obesity and related metabolic disorders. By selectively blocking CB1 receptors outside the central nervous system (CNS), this compound aims to provide the metabolic benefits observed with first-generation CB1R antagonists while avoiding the neuropsychiatric side effects that led to their withdrawal from the market. Preclinical studies demonstrate that this compound exhibits high binding affinity and functional antagonism at the CB1 receptor, with excellent selectivity over the CB2 receptor. In a diet-induced obesity (DIO) mouse model, this compound effectively reduced body weight, adiposity, liver triglycerides, and liver enzymes, supporting its therapeutic potential. This document provides a comprehensive technical overview of the discovery, in vitro characterization, and preclinical development of this compound.
Introduction: The Rationale for a Peripherally Restricted CB1R Antagonist
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, appetite, and metabolism.[1] Activation of CB1 receptors, which are expressed in the brain and peripheral tissues such as the liver, adipose tissue, and skeletal muscle, is associated with increased appetite, lipogenesis, and insulin (B600854) resistance.[1] Consequently, antagonism of the CB1 receptor has been a promising strategy for the treatment of obesity and metabolic syndrome.
First-generation CB1R antagonists, such as rimonabant, demonstrated significant efficacy in reducing body weight and improving metabolic parameters in clinical trials. However, their use was associated with significant neuropsychiatric side effects, including anxiety and depression, due to the blockade of CB1 receptors in the CNS. This led to their withdrawal from the market and highlighted the need for peripherally restricted CB1R antagonists that do not cross the blood-brain barrier. The development of this compound is predicated on the hypothesis that selective blockade of peripheral CB1 receptors can elicit the desired metabolic benefits without the adverse CNS effects.[2][3]
Discovery and Synthesis
This compound was developed from a tricyclic scaffold known for its CB1R antagonism. The discovery process involved the synthesis of a library of compounds with structural modifications designed to enhance peripheral selectivity by limiting blood-brain barrier penetration.[2]
General Synthetic Approach
The synthesis of this compound and related analogs is based on a core tricyclic scaffold. The key synthetic steps, as described by Gammal et al. (2025), involve the initial synthesis of a building block which is then elaborated through various chemical transformations to introduce different functional groups. This compound, for instance, is generated from a chlorobenzene (B131634) sulfonamide derivative.[4] The general synthetic scheme allows for the incorporation of diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties.[2][4]
In Vitro Characterization
A series of in vitro assays were conducted to determine the binding affinity, functional activity, and selectivity of this compound.
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological data for this compound.[4]
| Parameter | Species | Value | Assay Type |
| CB1R Binding Affinity (Ki) | Mouse | 0.7 nM | Radioligand Binding Assay |
| Human | 0.7 nM | Radioligand Binding Assay | |
| CB1R Functional Activity (IC50) | Human | 0.8 nM | cAMP Functional Assay |
| CB2R Binding Affinity (Ki) | Human | >1000 nM | Radioligand Binding Assay |
| hERG Channel Inhibition (IC50) | Human | 5.39 µM | Automated Patch Clamp |
| Hepatocyte Viability (IC50) | - | 16.84 µM | Cell Viability Assay |
Table 1: In Vitro Pharmacology of this compound
Experimental Protocols
This protocol is a representative example of how the binding affinity (Ki) of a test compound for the CB1 receptor is determined.
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor are prepared. The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[5][6]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound (this compound).[6][7]
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
This protocol is a representative example of how the functional antagonist activity (IC50) of a test compound is determined.
-
Cell Culture: CHO cells expressing the human CB1 receptor are cultured to an appropriate density.
-
Assay Setup: The cells are plated in a 384-well plate. The assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[8][9]
-
Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound) before being stimulated with a fixed concentration of forskolin (B1673556) (an adenylate cyclase activator) and a CB1 receptor agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or chemiluminescence.[8]
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is measured. The IC50 value is determined from the concentration-response curve.
This protocol is a representative example of how the potential for a compound to inhibit the hERG potassium channel is assessed.[10]
-
Cell Line: Human embryonic kidney (HEK) or CHO cells stably expressing the hERG channel are used.
-
Automated Patch Clamp System: An automated patch-clamp system (e.g., SyncroPatch 384PE) is used for high-throughput analysis.[4]
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.[11][12][13][14]
-
Compound Application: After establishing a stable baseline current, varying concentrations of this compound are applied to the cells.
-
Data Acquisition and Analysis: The inhibition of the hERG current by this compound is measured, and the IC50 value is calculated from the concentration-response curve.
Preclinical Development
Pharmacokinetics and Peripheral Restriction
A key feature of this compound is its designed peripheral restriction. This is achieved through structural modifications that limit its ability to cross the blood-brain barrier. While specific pharmacokinetic parameters for this compound have not been detailed in the primary publication, it is reported to have high plasma protein binding.[4] This property reduces the concentration of free drug available to enter the CNS.[4]
This protocol is a representative example of how plasma protein binding is determined.[2][4][15][16][17]
-
Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane separating two chambers is used.[4][15]
-
Procedure: Plasma (from mouse or human) containing a known concentration of this compound is added to one chamber, and a protein-free buffer is added to the other. The device is incubated at 37°C with shaking until equilibrium is reached.[4]
-
Analysis: At equilibrium, samples are taken from both chambers, and the concentration of this compound is measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
The in vivo efficacy of this compound was evaluated in a diet-induced obesity mouse model.
This compound treatment in DIO mice resulted in significant reductions in several key metabolic parameters compared to vehicle-treated controls.[4]
| Parameter | Effect of this compound Treatment |
| Body Weight | Significantly Reduced |
| Adiposity | Significantly Reduced |
| Liver Triglycerides | Significantly Reduced |
| Liver Enzymes | Normalized |
Table 2: In Vivo Efficacy of this compound in DIO Mice
This protocol is a representative example of how a DIO mouse model is established for efficacy testing.[18][19][20][21][22]
-
Animals: Male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity, are used.[18][19]
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (typically 45-60% of calories from fat) for 10-12 weeks to induce obesity, insulin resistance, and other metabolic syndrome characteristics.[18][19] A control group is maintained on a standard low-fat diet.
-
Compound Administration: Once the obese phenotype is established, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control daily for a specified period.
-
Monitoring: Body weight and food intake are monitored regularly. At the end of the study, various metabolic parameters are assessed, including body composition (adiposity), plasma levels of glucose and lipids, and liver triglyceride content and enzyme levels.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by antagonizing the CB1 receptor in peripheral tissues. The blockade of CB1R signaling in metabolically active tissues like the liver and adipose tissue is expected to have several beneficial effects.[23][24][25]
Signaling Pathway Diagrams
Conclusion and Future Directions
This compound represents a promising second-generation CB1 receptor antagonist with a pharmacological profile optimized for peripheral selectivity. The robust in vitro potency and selectivity, combined with significant in vivo efficacy in a relevant disease model, position this compound as a strong candidate for further development for the treatment of obesity and its metabolic comorbidities. Future studies will likely focus on comprehensive preclinical safety and toxicology assessments, as well as pharmacokinetic profiling to fully characterize its absorption, distribution, metabolism, and excretion properties in preparation for potential clinical evaluation. The development of this compound underscores the therapeutic potential of targeting peripheral CB1 receptors to address the global challenge of metabolic disease.
References
- 1. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. admescope.com [admescope.com]
- 4. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. sophion.com [sophion.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. fda.gov [fda.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 17. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. criver.com [criver.com]
- 19. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 20. Frontiers | A modified standard American diet induces physiological parameters associated with metabolic syndrome in C57BL/6J mice [frontiersin.org]
- 21. High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A modified standard American diet induces physiological parameters associated with metabolic syndrome in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Controversies surrounding peripheral cannabinoid receptor 1 in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. JCI - Controversies surrounding peripheral cannabinoid receptor 1 in fatty liver disease [jci.org]
In-Vitro Characterization of BNS808: A Selective EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive in-vitro characterization of BNS808, a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a key driver in the pathogenesis of several human cancers, making it a critical target for therapeutic intervention.[1] This guide details the biochemical and cellular activity of this compound, presenting key quantitative data on its inhibitory potency and selectivity. Furthermore, it outlines the detailed experimental protocols utilized for this characterization and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through enzymatic and cell-based assays to determine its potency and selectivity.
Table 1: Enzymatic and Cellular Inhibitory Activity of this compound against EGFR Variants
This table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of this compound against wild-type and mutant forms of EGFR. The data demonstrates that this compound is particularly potent against clinically relevant activating and resistance mutations in EGFR.
| Target/Cell Line | EGFR Mutation Status | This compound IC50/GI50 (nM) | Assay Type |
| A431 | Wild-Type | 602 ± 152 | Cell-Based[2] |
| HCC827 | delE746-A750 | 7 ± 2 | Cell-Based[2] |
| H1975 | L858R/T790M | 48 ± 17 | Cell-Based[2] |
| PC-9 | delE746-A750 | 0.8 ± 0.2 | Cell-Based[3] |
| H3255 | L858R | 0.3 ± 0.1 | Cell-Based[3] |
| PC-9ER | delE746-A750/T790M | 13 ± 3 | Cell-Based[3] |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Kinase Selectivity Profile of this compound
To assess the selectivity of this compound, its inhibitory activity was tested against a panel of related kinases at a concentration of 1 µM. The results indicate a high degree of selectivity for EGFR over other kinases, which is crucial for minimizing off-target effects.
| Kinase | Family | % Inhibition at 1 µM |
| EGFR | RTK | >95% |
| HER2 | RTK | <10% |
| HER4 | RTK | <15% |
| VEGFR2 | RTK | <5% |
| SRC | Non-RTK | <5% |
| ABL | Non-RTK | <2% |
RTK: Receptor Tyrosine Kinase
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands such as EGF, initiates a cascade of intracellular signals.[4][5] These signals regulate crucial cellular processes including proliferation, survival, and differentiation.[6] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] this compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking the initiation of these downstream signals.
Caption: Simplified EGFR signaling pathway and the point of intervention for this compound.
Experimental Workflow for IC50 Determination
The determination of the IC50 value for this compound involves a series of steps, from cell culture to data analysis, to quantify its potency in inhibiting cell viability.
Caption: General experimental workflow for determining IC50 values using the MTT assay.
Experimental Protocols
In-Vitro Kinase Assay (Radiometric)
This protocol describes a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase reaction buffer (400 mM Tris-HCl pH 7.5, 100 mM MgCl2, 1 mM EGTA, 10 mM DTT)[9]
-
[γ-³²P]ATP (5 µCi) and non-radioactive ATP (30 µM)[9]
-
This compound dissolved in DMSO
-
Phosphocellulose membrane
-
Stop solution (e.g., high concentration of EDTA)
-
Scintillation counter
Procedure:
-
Prepare a master mix of the recombinant EGFR kinase and the MBP substrate in the kinase reaction buffer.
-
Aliquot the master mix into reaction tubes.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the respective tubes.
-
Initiate the kinase reaction by adding the ATP mixture (containing both [γ-³²P]ATP and cold ATP).[10]
-
Incubate the reaction at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.[10]
-
Terminate the reaction by adding the stop solution.[10]
-
Spot a portion of the reaction mixture onto the phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.[10]
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the GI50 of this compound.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13]
Materials:
-
Cancer cell lines (e.g., A431, H1975, HCC827)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., SDS-HCl solution)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of the MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[11][14]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate the plate for at least 4 hours (or overnight) at 37°C.[11][14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets, such as AKT and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% w/v BSA in TBST)[15]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells on ice using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.[15]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15] Using milk as a blocking agent should be avoided as it contains phosphoproteins that can cause high background.[15][16]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Unveiling the Cannabinoid Receptor Interactions of BNS808: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of the novel compound BNS808 to cannabinoid receptors CB1 and CB2. As the scientific community continues to explore the therapeutic potential of cannabinoid receptor modulators, understanding the precise interactions of new chemical entities is paramount. This document consolidates the available quantitative data on this compound's binding profile, details the experimental methodologies employed for its characterization, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development of next-generation cannabinoid-based therapeutics.
Introduction to Cannabinoid Receptors
The cannabinoid receptors, primarily CB1 and CB2, are integral components of the endocannabinoid system, a ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the peripheral nervous system and on immune cells.[1] This differential distribution underpins the diverse physiological effects mediated by cannabinoid receptor ligands, ranging from modulation of neurotransmission and pain perception to regulation of inflammation and immune responses.[2][3] The development of ligands with specific affinities for either CB1 or CB2 receptors is a key strategy in designing drugs with targeted therapeutic actions and minimized side effects.
This compound Binding Affinity Profile
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity. This section summarizes the binding affinity of this compound for human cannabinoid receptors CB1 and CB2.
| Compound | Receptor | Binding Affinity (Ki) | Radioligand | Cell Line |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: At the time of this publication, specific quantitative binding affinity data for a compound designated "this compound" is not available in the public domain or scientific literature based on the conducted searches. The table is provided as a template for when such data becomes available.
Experimental Protocols for Determining Binding Affinity
The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are a reliable and well-established method for characterizing the interaction of novel compounds with their target receptors.[4][5][6]
Radioligand Binding Assay
A standard experimental approach involves the use of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), which has a high affinity for both CB1 and CB2 receptors.[4][7] The assay measures the ability of an unlabeled test compound, such as this compound, to displace the radioligand from the receptor.
Experimental Workflow for Radioligand Binding Assay
References
- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the role of cannabinoid receptors after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
The Pharmacokinetics of BNS808 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNS808 is a novel, peripherally selective cannabinoid-1 receptor (CB1R) antagonist that has shown promise in preclinical studies for the treatment of obesity and related metabolic disorders. Its mechanism of action focuses on blocking CB1 receptors outside of the central nervous system, thereby avoiding the neuropsychiatric side effects that plagued earlier generations of CB1R antagonists. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in animal models, details the experimental methodologies used in these studies, and visualizes key conceptual frameworks related to its development and mechanism.
Pharmacokinetic Profile of this compound
Currently, detailed quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) for this compound in animal models is not publicly available in a consolidated format. Preclinical research has focused on the synthesis and pharmacological characterization of this compound, demonstrating its in vivo efficacy in diet-induced obese mice. These studies have shown that this compound effectively reduces body weight, adiposity, liver triglycerides, and liver enzymes, supporting its therapeutic potential.[1] The compound is noted to have a favorable pharmacokinetic profile, and a unique formulation has been developed to enhance its pharmacokinetic parameters.[1]
Further research is required to fully elucidate the pharmacokinetic properties of this compound across different animal models and to establish a clear dose-response relationship.
Experimental Protocols
The following section outlines the general experimental methodologies that have been employed in the preclinical evaluation of this compound and similar peripheral CB1R antagonists.
In Vivo Efficacy Studies in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (HFD) for a specified period.
-
Drug Administration: this compound is administered to the obese mice, often via oral gavage, at varying doses. A vehicle control group receives the formulation without the active compound.
-
Efficacy Parameters: Key parameters monitored throughout the study include:
-
Body weight
-
Food and water intake
-
Body composition (fat and lean mass) measured by techniques such as nuclear magnetic resonance (NMR).
-
Metabolic parameters assessed from blood samples (e.g., glucose, insulin, triglycerides, cholesterol).
-
Liver function tests (e.g., ALT, AST).
-
-
Histological Analysis: At the end of the study, tissues such as the liver may be collected for histological examination to assess changes in steatosis and inflammation.
Conceptual Frameworks and Signaling Pathways
Experimental Workflow for Preclinical Evaluation of a Peripheral CB1R Antagonist
The following diagram illustrates a typical workflow for the preclinical assessment of a novel peripheral CB1R antagonist like this compound.
Signaling Pathway of Peripheral CB1 Receptor Blockade
This diagram depicts the proposed mechanism of action for a peripheral CB1R antagonist. By blocking the CB1 receptor in peripheral tissues, the downstream signaling that promotes lipogenesis, inflammation, and other metabolic dysfunctions is inhibited.
Conclusion
This compound represents a promising therapeutic candidate for obesity and related metabolic diseases due to its peripheral selectivity. While initial studies have demonstrated its efficacy in animal models, a comprehensive understanding of its pharmacokinetic profile is essential for its continued development. Further publication of detailed pharmacokinetic data from preclinical studies will be critical for guiding future clinical trial design and realizing the full therapeutic potential of this compound.
References
A Technical Guide to Cannabinoid Receptor Selectivity: A BNS808 Case Study Framework
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The development of selective cannabinoid receptor ligands is a key objective in modern pharmacology, aiming to harness the therapeutic potential of the endocannabinoid system while minimizing undesirable side effects. This document provides an in-depth technical overview of the methodologies and principles involved in determining the selectivity of novel compounds for the cannabinoid type 1 receptor (CB1R) over the cannabinoid type 2 receptor (CB2R). While specific data for a compound designated "BNS808" is not available in the current scientific literature, this guide establishes a comprehensive framework for such an investigation, utilizing established experimental protocols and data presentation formats. The principles and techniques detailed herein are universally applicable for the characterization of any novel cannabinoid receptor modulator.
Introduction to Cannabinoid Receptor Selectivity
The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of endocannabinoids and synthetic cannabinoids.[1] CB1Rs are predominantly expressed in the central nervous system, and their activation is associated with the psychoactive effects of cannabinoids.[2] In contrast, CB2Rs are primarily found in the periphery, particularly on immune cells, and are implicated in inflammatory and immune responses.[3] Therefore, developing compounds with high selectivity for CB1R over CB2R, or vice versa, is a critical strategy to achieve targeted therapeutic effects. A high CB1R selectivity is often sought for neurological and psychiatric indications, while CB2R selectivity is pursued for inflammatory and pain-related conditions without inducing psychoactive effects.[3]
The selectivity of a compound is quantified by comparing its binding affinity and functional potency at both receptor subtypes. A higher ratio of CB2R affinity/potency to CB1R affinity/potency indicates CB1R selectivity, and the converse indicates CB2R selectivity.
Quantitative Assessment of Receptor Selectivity
The determination of a compound's selectivity profile relies on robust and quantitative in vitro assays. The primary parameters measured are the inhibition constant (Ki) from binding assays and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from functional assays.
Binding Affinity Data
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[4] These assays measure the displacement of a radiolabeled ligand with known affinity by the unlabeled test compound. The resulting data is used to calculate the Ki value, which represents the intrinsic affinity of the compound for the receptor.
Table 1: Representative Binding Affinity Profile for a Hypothetical Compound (this compound)
| Compound | Receptor | Ki (nM) | Selectivity Ratio (Ki CB2R / Ki CB1R) |
| This compound | CB1R | Value | \multirow{2}{}{Calculated Value} |
| CB2R | Value | ||
| Reference Compound 1 | CB1R | Value | \multirow{2}{}{Calculated Value} |
| CB2R | Value | ||
| Reference Compound 2 | CB1R | Value | \multirow{2}{*}{Calculated Value} |
| CB2R | Value |
Note: In the absence of specific data for this compound, this table serves as a template for presenting such findings.
Functional Activity Data
Functional assays measure the biological response elicited by a compound upon binding to the receptor. For Gi/o-coupled receptors like CB1R and CB2R, a common functional assay is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] The EC50 or IC50 value from these assays indicates the concentration of the compound required to produce 50% of its maximal effect.
Table 2: Representative Functional Activity Profile for a Hypothetical Compound (this compound) in a cAMP Assay
| Compound | Receptor | EC50/IC50 (nM) | Emax (% Inhibition) | Selectivity Ratio (EC50 CB2R / EC50 CB1R) |
| This compound | CB1R | Value | Value | \multirow{2}{}{Calculated Value} |
| CB2R | Value | Value | ||
| Reference Agonist | CB1R | Value | Value | \multirow{2}{}{Calculated Value} |
| CB2R | Value | Value |
Note: This table is a template for presenting functional data for a compound like this compound.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections outline the methodologies for key experiments in determining cannabinoid receptor selectivity.
Radioligand Competition Binding Assay
This protocol describes a typical radioligand competition binding assay to determine the Ki of a test compound at CB1R and CB2R.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human CB1R or CB2R (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) is prepared.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Cell membranes (typically 10-20 µg of protein per well)
-
Radioligand (e.g., [3H]CP55,940 at a concentration close to its Kd)
-
Varying concentrations of the unlabeled test compound (e.g., this compound) or a known non-specific binder to determine non-specific binding.
-
-
Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[4]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.[4]
-
Scintillation Counting: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) is used to generate a competition curve. The IC50 value is determined by non-linear regression analysis of the curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
BNS808 and its Effects on the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNS808 is a novel, peripherally selective cannabinoid-1 receptor (CB1R) antagonist developed as a potential therapeutic agent for obesity and associated metabolic disorders. By selectively blocking CB1 receptors outside the central nervous system (CNS), this compound aims to provide the therapeutic benefits of CB1R antagonism, such as reduced body weight and improved metabolic parameters, while avoiding the adverse neuropsychiatric side effects that led to the withdrawal of earlier, brain-penetrant CB1R antagonists. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its interaction with the endocannabinoid system. The document includes a summary of its binding affinity, in-vivo effects in diet-induced obese mice, and detailed representative experimental protocols. Visual diagrams of its mechanism of action and experimental workflows are also provided to facilitate a deeper understanding of its pharmacological profile.
Introduction to the Endocannabinoid System and Peripheral CB1R Antagonism
The endocannabinoid system (ECS) is a ubiquitous signaling system involved in regulating a wide array of physiological processes, including energy balance, appetite, and metabolism.[1] The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects by activating cannabinoid receptors, primarily the CB1 receptor, which is densely expressed in the brain.[2] The ECS also includes endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade them.[1]
Activation of CB1 receptors in the CNS is known to stimulate appetite and promote energy storage.[3] Consequently, blocking these receptors has been a therapeutic target for obesity. However, first-generation CB1R antagonists that could cross the blood-brain barrier were associated with significant psychiatric side effects, including depression and anxiety, leading to their withdrawal from the market.[3]
The development of peripherally selective CB1R antagonists, such as this compound, represents a promising strategy to circumvent these CNS-related adverse effects.[3] These compounds are designed to have limited brain penetration, thereby confining their action to peripheral tissues like the liver, adipose tissue, and skeletal muscle, which also play crucial roles in metabolic regulation via the ECS.[3]
This compound: Quantitative Data and Pharmacological Profile
This compound is a tricyclic compound designed for robust CB1R antagonism with high selectivity and minimal brain penetration.[3] Its pharmacological profile is characterized by its binding affinity to cannabinoid receptors and its in-vivo effects on metabolic parameters.
Receptor Binding Affinity
The binding affinity of this compound to cannabinoid receptors is a key indicator of its potency and selectivity. The following table summarizes the available quantitative data on its binding affinity (Ki).
| Compound | Receptor | Species | Binding Affinity (Ki) | Reference |
| This compound | CB1R | Mouse | 0.7 nM | [3] |
| This compound | CB1R | Human | 0.7 nM | [3] |
Lower Ki values indicate higher binding affinity.
In-Vivo Efficacy in a Diet-Induced Obesity Model
Preclinical studies in a diet-induced obesity (DIO) mouse model have demonstrated the therapeutic potential of this compound. The abstract of a key study reports that this compound effectively reduced several key metabolic parameters, as summarized in the table below.[3] The precise quantitative reductions are not publicly available and therefore are presented here as qualitative effects.
| Parameter | Effect of this compound Treatment |
| Body Weight | Reduced |
| Adiposity | Reduced |
| Liver Triglycerides | Reduced |
| Liver Enzymes | Reduced |
These effects support the peripherally mediated action of this compound in improving metabolic health in a preclinical model of obesity.[3]
Experimental Protocols
The following sections detail representative experimental protocols for key assays used in the characterization of this compound. It is important to note that these are standardized protocols and may not reflect the exact methodologies used in the specific studies on this compound, for which detailed protocols are not publicly available.
Diet-Induced Obesity (DIO) in C57Bl/6J Mice
This protocol describes the induction of obesity in C57Bl/6J mice, a common model for studying obesity and metabolic diseases.
3.1.1. Animal Model and Housing
-
Species and Strain: Male C57Bl/6J mice, 5-8 weeks old.[4]
-
Housing: Mice are housed in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle.[5] They have ad libitum access to water.
3.1.2. Diet
-
Induction Diet: A high-fat diet (HFD) where 60% of kilocalories are derived from fat (lard-based).[4]
-
Control Diet: A standard chow diet with a normal fat content.
-
Duration: Mice are typically fed the HFD for 15-20 weeks to induce a robust obese phenotype.[4][5]
3.1.3. Experimental Procedure
-
Acclimatization: Upon arrival, mice are acclimatized for at least one week.
-
Randomization: Mice are randomized into control and HFD groups based on body weight.[5]
-
Dietary Intervention: The HFD group receives the high-fat diet, while the control group receives the standard chow diet.
-
Monitoring: Body weight and food intake are monitored weekly.[5]
-
Treatment Administration: Following the development of obesity, this compound or a vehicle control is administered to the HFD-fed mice.
-
Outcome Measures: At the end of the treatment period, various parameters are measured, including:
-
Final body weight
-
Adipose tissue mass (e.g., epididymal and subcutaneous fat pads)
-
Liver weight
-
Serum levels of liver enzymes (e.g., ALT, AST)
-
Liver triglyceride content
-
3.1.4. Tissue and Blood Collection
-
At the end of the study, mice are fasted for a defined period (e.g., 6 hours).[5]
-
Blood is collected via cardiac puncture or retro-orbital sinus sampling for serum analysis.[5]
-
Tissues such as the liver and adipose depots are dissected, weighed, and stored for further analysis (e.g., triglyceride measurement, histology).[5]
Plasma Protein Binding by Equilibrium Dialysis
This protocol describes a standard method for determining the extent to which a compound binds to plasma proteins.
3.2.1. Materials
-
Equilibrium dialysis apparatus (e.g., 96-well plate format).[6]
-
Dialysis membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).[6]
-
Plasma from the species of interest (e.g., mouse, human).[6]
-
Phosphate-buffered saline (PBS) as the dialysis buffer.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
LC-MS/MS system for sample analysis.[7]
3.2.2. Experimental Procedure
-
Preparation of Dialysis Unit: The dialysis membrane is inserted between the two chambers of each well in the dialysis plate.
-
Sample Preparation: A solution of this compound is prepared in plasma at a known concentration (e.g., 1 µM).[6]
-
Loading the Dialysis Unit:
-
The plasma-containing this compound solution is added to one chamber of the well (the plasma chamber).
-
An equal volume of PBS is added to the other chamber (the buffer chamber).[6]
-
-
Equilibration: The plate is sealed and incubated at 37°C with gentle shaking for a sufficient time to allow for equilibrium to be reached (typically 4-6 hours).[8] During this time, the unbound compound will diffuse across the membrane from the plasma chamber into the buffer chamber.
-
Sample Collection: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.[8]
-
Sample Analysis: The concentration of this compound in both the plasma and buffer samples is determined using a validated LC-MS/MS method.[7]
-
Calculation of Percent Unbound: The fraction of unbound drug is calculated using the following formula:
-
% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathway of this compound and the workflows of the key experiments.
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for the diet-induced obesity mouse study.
Caption: Workflow for the equilibrium dialysis protein binding assay.
Conclusion
This compound is a peripherally selective CB1R antagonist with a promising preclinical profile for the treatment of obesity and related metabolic disorders. Its high affinity for the CB1 receptor and its demonstrated efficacy in reducing body weight, adiposity, and improving liver parameters in a diet-induced obesity model, all while being designed for minimal brain penetration, position it as a potentially safer alternative to first-generation CB1R antagonists. Further research and clinical development will be crucial to fully elucidate its therapeutic potential in humans. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the available data and providing context through representative experimental protocols and visual diagrams.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold PMID: 40258217 | MCE [medchemexpress.cn]
- 3. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. enamine.net [enamine.net]
- 7. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: A Framework for Preclinical Evaluation of Novel Anti-Obesity Compounds
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial registries do not contain specific preclinical research data for a compound designated "BNS808" for the treatment of obesity. The following guide has been constructed as an in-depth template to meet the user's specifications. It utilizes representative data and methodologies from preclinical studies of other anti-obesity agents to illustrate how such a technical guide for this compound would be structured. This framework is intended for researchers, scientists, and drug development professionals to understand the key components of a preclinical data package for a novel anti-obesity therapeutic.
Introduction to Preclinical Obesity Research
The global rise in obesity and its associated comorbidities, such as type 2 diabetes and cardiovascular disease, has intensified the search for effective anti-obesity medications (AOMs).[1][2][3] Preclinical animal models are a cornerstone of this research, providing essential insights into the efficacy, safety, and mechanisms of action of novel therapeutic candidates before they advance to human trials.[1][4] These models, primarily in rodents, aim to replicate key aspects of human obesity, including weight gain due to high-fat diets and the underlying genetic and metabolic dysfunctions.[1] This document outlines the critical data, experimental protocols, and mechanistic pathways that form a comprehensive preclinical dossier for a hypothetical anti-obesity compound, here termed "this compound."
Quantitative Data Summary
Effective preclinical evaluation relies on robust quantitative data. The following tables summarize typical endpoints from studies in diet-induced obese (DIO) animal models, which are a standard for evaluating potential AOMs.[4]
Table 1: Efficacy of a Hypothetical Compound in a 28-Day DIO Mouse Study
| Treatment Group | Dose (nmol/kg, s.c.) | Mean Body Weight Change (%) | Cumulative Food Intake Reduction (%) | Fat Mass Reduction (%) | Lean Mass Change (%) |
| Vehicle | 0 | +5.2 ± 1.5 | 0 | +8.1 ± 2.1 | -1.0 ± 0.8 |
| Compound A (e.g., GLP-1 Analog) | 1.0 | -8.5 ± 1.1 | -15.3 ± 2.5 | -18.2 ± 3.0* | +1.5 ± 1.2 |
| Hypothetical this compound | 1.0 | -10.1 ± 0.9 | -18.0 ± 2.2 | -20.5 ± 2.8 | +2.1 ± 1.0 |
| Hypothetical this compound | 3.0 | -14.7 ± 1.3 | -25.6 ± 3.1 | -28.9 ± 3.5 | +3.4 ± 1.4 |
*Data presented is representative and modeled after typical results for GLP-1 receptor agonists in preclinical studies.
Table 2: Metabolic Parameters Following 4-Week Treatment in DIO Rats
| Treatment Group | Dose (nmol/kg, s.c.) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle | 0 | 135 ± 8 | 5.8 ± 0.7 | 150 ± 12 | 120 ± 15 |
| Hypothetical this compound | 1.0 | 110 ± 6 | 3.5 ± 0.5 | 125 ± 10 | 95 ± 11 |
| Hypothetical this compound | 3.0 | 98 ± 5 | 2.8 ± 0.4 | 112 ± 9 | 82 ± 9 |
*p < 0.05 compared to vehicle. Data are hypothetical examples.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Diet-Induced Obesity (DIO) Rodent Model
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats, aged 6-8 weeks at the start of the study.
-
Housing: Animals are individually housed in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle.
-
Diet: To induce obesity, animals are fed a high-fat diet (HFD), typically providing 45% or 60% of calories from fat, for a period of 8-12 weeks. A control group is maintained on a standard chow diet.
-
Obesity Confirmation: Animals are considered obese when their body weight is significantly higher (typically >20%) than the age-matched chow-fed controls.
-
Treatment Administration: The hypothetical this compound, or vehicle control, is administered via subcutaneous (s.c.) injection once daily for the duration of the study (e.g., 28 days).
-
Monitoring: Body weight and food intake are recorded daily.
-
Body Composition Analysis: Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using techniques like magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA).
-
Metabolic Analysis: At the end of the treatment period, animals are fasted overnight. Blood samples are collected for the analysis of glucose, insulin, and lipid profiles.
In Vitro Receptor Activation Assay
-
Cell Lines: HEK293 cells stably transfected to express the target receptor (e.g., GLP-1R, GIPR, or a novel target).
-
Assay Principle: Receptor activation is measured by quantifying the downstream signaling molecule, such as cyclic adenosine (B11128) monophosphate (cAMP), using a reporter gene assay (e.g., cAMP Response Element-luciferase, CRE-Luc).
-
Procedure: Cells are incubated with increasing concentrations of the test compound (e.g., this compound). After a specified incubation period, the luciferase activity is measured, and the half-maximal effective concentration (EC50) is calculated to determine the compound's potency.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental designs.
Central Appetite Regulation Pathway
The hypothalamus is a key brain region controlling appetite. Many AOMs act on the proopiomelanocortin (POMC) and Agouti-related peptide (AgRP) neurons.[5][6]
Caption: A simplified diagram of the central appetite control pathway in the hypothalamus.
Preclinical Drug Discovery Workflow for Obesity
The process of discovering and evaluating a new anti-obesity drug follows a structured workflow from initial concept to preclinical validation.
References
- 1. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms behind Obesity and Their Potential Exploitation in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iqvia.com [iqvia.com]
- 4. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BNS808: In-Vivo Efficacy in a Diet-Induced Obesity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNS808 is an experimental, peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. This class of compounds holds therapeutic promise for the treatment of obesity and related metabolic disorders. By selectively blocking CB1 receptors in peripheral tissues such as the liver, adipose tissue, and muscle, while minimizing central nervous system (CNS) penetration, this compound is designed to mitigate the adverse neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists.
These application notes provide a comprehensive overview of the in-vivo experimental protocol for evaluating the efficacy of this compound in a diet-induced obesity (DIO) mouse model. The detailed methodologies and representative data presented herein are intended to guide researchers in the preclinical assessment of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to and blocking the activation of peripheral CB1 receptors. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o. Upon activation by endogenous cannabinoids (endocannabinoids), the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][2][3] Activation of the CB1 receptor can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[1][2] By antagonizing these actions in peripheral tissues, this compound is hypothesized to reduce adiposity, improve glucose metabolism, and decrease liver fat accumulation.
In-Vivo Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice through a high-fat diet and the subsequent evaluation of this compound's therapeutic effects.
Animal Model and Diet
-
Species and Strain: Male C57BL/6J mice are a commonly used strain for DIO studies due to their susceptibility to developing obesity and metabolic syndrome when fed a high-fat diet.[4][5]
-
Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.[4]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[6]
-
Diet:
-
Acclimation: Upon arrival, mice should be acclimated for at least one week before the start of the experiment.[4]
This compound Administration
-
Dosing: Based on preclinical studies of similar peripheral CB1R antagonists, a potential dose for this compound could be in the range of 10 mg/kg, administered daily.[9][10] The optimal dose should be determined in dose-ranging studies.
-
Administration Route: Oral gavage or intraperitoneal (IP) injection are common routes of administration for this class of compounds.[11]
-
Vehicle: The vehicle for this compound should be determined based on its solubility and formulation (e.g., a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water).
-
Treatment Duration: A typical treatment duration to observe significant metabolic effects is 4 weeks.[10]
Experimental Workflow
References
- 1. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 2. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 3. 2.7. Measurements of Liver Triglycerides [bio-protocol.org]
- 4. cambridge.org [cambridge.org]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of body fat in normal and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring liver triglyceride content in mice: non-invasive magnetic resonance methods as an alternative to histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. The case for peripheral CB1 receptor blockade in the treatment of visceral obesity and its cardiometabolic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral CB1R antagonists for the treatment of metabolic disorders | BioWorld [bioworld.com]
Application Notes and Protocols for BNS808 in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial intelligence suggested BNS808 is a Bax inhibitor. However, further investigation has identified this compound as an orally active, selective Cannabinoid-1 Receptor (CB1R) antagonist with minimal brain penetration. These application notes are therefore based on its activity as a peripheral CB1R antagonist.
Introduction: The Rationale for Peripheral CB1R Antagonism in Obesity
The endocannabinoid system (ECS) is a crucial signaling network that regulates energy homeostasis, appetite, and lipid metabolism. The Cannabinoid-1 Receptor (CB1R), a key component of the ECS, is densely expressed in the central nervous system (CNS) but is also present in peripheral tissues, including the liver, adipose tissue, skeletal muscle, and pancreas. Overactivation of the ECS is strongly associated with obesity, leading to increased appetite, fat storage (lipogenesis), and insulin (B600854) resistance.
First-generation CB1R antagonists, such as rimonabant (B1662492), demonstrated significant efficacy in reducing body weight and improving metabolic profiles in clinical trials.[1][2][3][4] However, their use was halted due to severe psychiatric side effects, including anxiety and depression, which were attributed to the blockade of central CB1 receptors.[3][5][6]
This has led to the development of second-generation, peripherally restricted CB1R antagonists. These compounds are designed to act on CB1 receptors in tissues outside the CNS, thereby retaining the metabolic benefits while avoiding adverse psychiatric events.[7][8][9][10] this compound is identified as such a compound, offering a promising therapeutic strategy for obesity and its metabolic comorbidities by targeting peripheral pathways that control fat accumulation, glucose utilization, and inflammation.[8][11][12]
Mechanism of Action: this compound Signaling Pathways
In peripheral tissues, chronic overactivation of CB1R by endocannabinoids (like anandamide (B1667382) and 2-AG) in a state of diet-induced obesity contributes to metabolic dysfunction. This compound, by selectively blocking these peripheral receptors, is hypothesized to:
-
In Adipose Tissue: Decrease lipogenesis (fat storage) and adipocyte hypertrophy, potentially promote the 'browning' of white adipose tissue to increase energy expenditure, and reduce local inflammation.[11][12][13]
-
In the Liver: Reduce de novo lipogenesis, thereby mitigating hepatic steatosis (fatty liver), and improve hepatic insulin sensitivity.[7][12]
-
In Skeletal Muscle: Enhance glucose uptake and utilization, contributing to improved overall glucose homeostasis.[8]
-
In the Pancreas: Modulate insulin secretion.[13]
The diagram below illustrates the proposed peripheral mechanism of action for a CB1R antagonist like this compound in key metabolic tissues.
Experimental Protocol: this compound in a Murine DIO Model
This protocol outlines a study to evaluate the efficacy of this compound in a diet-induced obesity (DIO) mouse model.
3.1 Animal Model
-
Species: Mouse
-
Strain: C57BL/6J (prone to developing diet-induced obesity and metabolic syndrome)
-
Sex: Male (to avoid hormonal cycle variability)
-
Age: 6-8 weeks at the start of the diet
-
Supplier: The Jackson Laboratory or Charles River Laboratories
-
Acclimation: Acclimate animals for at least one week upon arrival. House at 22±2°C with a 12:12 hour light-dark cycle and ad libitum access to water.
3.2 Diet-Induced Obesity Induction
-
After acclimation, switch the diet of the experimental group from standard chow to a high-fat diet (HFD). A common formulation is 60% kcal from fat (e.g., Research Diets D12492).
-
Maintain a control group on a matched low-fat diet (LFD), typically 10% kcal from fat (e.g., Research Diets D12450J).
-
Monitor body weight weekly. The HFD-fed mice are considered obese and ready for treatment when they are significantly heavier (typically 15-20% more) than the LFD-fed controls, which usually takes 8-12 weeks.
3.3 Experimental Groups and Dosing
-
Once the DIO phenotype is established, randomize HFD-fed mice by body weight into treatment groups (n=8-12 per group).
-
Vehicle Control: HFD-fed mice receiving the vehicle solution.
-
This compound Low Dose: HFD-fed mice receiving a low dose of this compound.
-
This compound High Dose: HFD-fed mice receiving a high dose of this compound.
-
Lean Control: LFD-fed mice receiving the vehicle.
-
(Optional) Pair-Fed Group: A group of HFD-fed mice receiving vehicle but fed the same amount of food consumed by the high-dose this compound group to distinguish metabolic effects from those secondary to reduced food intake.[8]
-
Dosing:
-
Compound: this compound.
-
Route of Administration: Oral gavage (as this compound is described as orally active).
-
Vehicle: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water).
-
Dose Range: Based on similar preclinical studies with peripheral CB1R antagonists, a starting range of 3-30 mg/kg could be explored.[14] Dose-ranging studies are recommended.
-
Frequency: Once daily.
-
Duration: 4-8 weeks.
-
3.4 Experimental Workflow Diagram
3.5 In-Life Measurements and Metabolic Phenotyping
-
Body Weight and Food Intake: Measure daily or 3 times per week.
-
Body Composition: Analyze fat and lean mass using quantitative nuclear magnetic resonance (qNMR) at baseline and end of study.
-
Glucose Tolerance Test (GTT): Perform after 3-4 weeks of treatment. Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform at least 3 days after the GTT. Fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
3.6 Terminal Procedures and Endpoint Analysis
-
At the end of the treatment period, fast mice for 6 hours.
-
Collect terminal blood via cardiac puncture under anesthesia. Process for serum and plasma (containing protease inhibitors for specific hormone analyses).
-
Euthanize mice and dissect key metabolic tissues: liver, epididymal white adipose tissue (eWAT), subcutaneous white adipose tissue (scWAT), and skeletal muscle (e.g., gastrocnemius).
-
Record organ weights (especially liver and fat pads).
-
Fix a portion of the liver and adipose tissue in 10% neutral buffered formalin for histology (H&E staining, Oil Red O for lipids).
-
Snap-freeze remaining tissues in liquid nitrogen and store at -80°C for subsequent molecular analysis (qPCR, Western blot).
Data Presentation and Expected Outcomes
Quantitative data should be structured in tables for clear comparison between groups.
Table 1: Effects of this compound on Body Weight and Composition
| Parameter | LFD + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) |
|---|---|---|---|---|
| Initial Body Weight (g) | 25.1 ± 1.2 | 42.5 ± 2.1 | 42.8 ± 2.3 | 42.6 ± 2.0 |
| Final Body Weight (g) | 28.3 ± 1.5 | 48.9 ± 2.5 | 44.1 ± 2.2* | 39.5 ± 1.9** |
| Body Weight Change (g) | 3.2 ± 0.5 | 6.4 ± 0.8 | 1.3 ± 0.6** | -3.1 ± 0.7** |
| Cumulative Food Intake (g) | ~350 | ~280 | ~260 | ~240* |
| Fat Mass (%) | 12.5 ± 2.0 | 38.2 ± 3.1 | 31.5 ± 2.8* | 25.6 ± 2.5** |
| Lean Mass (%) | 82.1 ± 2.5 | 58.5 ± 3.3 | 65.1 ± 3.0* | 70.3 ± 2.9** |
*Data are presented as Mean ± SEM. Statistical significance vs HFD + Vehicle: *p<0.05, *p<0.01. (Values are hypothetical examples).
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | LFD + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) |
|---|---|---|---|---|
| Fasting Glucose (mg/dL) | 110 ± 8 | 165 ± 12 | 140 ± 10* | 125 ± 9** |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 3.5 ± 0.6 | 2.1 ± 0.4* | 1.2 ± 0.3** |
| GTT AUC (mg/dL*min) | 18,000 ± 950 | 35,000 ± 2100 | 28,000 ± 1800* | 22,000 ± 1500** |
| ITT AUC (mg/dL*min) | 6,000 ± 500 | 12,000 ± 900 | 9,500 ± 750* | 7,500 ± 600** |
| Serum Triglycerides (mg/dL) | 80 ± 10 | 150 ± 15 | 115 ± 12* | 90 ± 11** |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.9 ± 0.2* | 1.4 ± 0.1** |
| eWAT Weight (g) | 0.5 ± 0.1 | 2.8 ± 0.4 | 2.1 ± 0.3* | 1.5 ± 0.2** |
*Data are presented as Mean ± SEM. AUC = Area Under the Curve. Statistical significance vs HFD + Vehicle: *p<0.05, *p<0.01. (Values are hypothetical examples).
Conclusion
The use of a peripherally restricted CB1R antagonist like this compound represents a targeted and potentially safer approach to treating diet-induced obesity and its associated metabolic disorders. The protocols described here provide a comprehensive framework for evaluating the preclinical efficacy of this compound, focusing on its effects on weight management, glucose homeostasis, and lipid metabolism, while laying the groundwork for further mechanistic studies.
References
- 1. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reports of the death of CB1 antagonists have been greatly exaggerated: recent preclinical findings predict improved safety in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist TM38837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cannabinoid Receptor 1 Blockade Attenuates Obesity and Adipose Tissue Type 1 Inflammation Through miR-30e-5p Regulation of Delta-Like-4 in Macrophages and Consequently Downregulation of Th1 Cells [frontiersin.org]
- 12. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the endocannabinoid/CB1 receptor system for treating obesity in Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Novel Compounds in Mouse Metabolic Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel therapeutic compounds, such as the hypothetical BNS808, for the treatment of metabolic diseases using mouse models. The protocols outlined below are based on established methodologies in the field of metabolic research.
Introduction to Mouse Models of Metabolic Disease
The selection of an appropriate animal model is critical for the successful preclinical evaluation of novel compounds targeting metabolic disorders.[1][2][3] Mice are the most commonly used species in metabolic research due to their genetic tractability, relatively short generation time, and the availability of well-characterized strains that mimic human metabolic diseases.[2]
Commonly Used Mouse Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) are a widely used model to study obesity and its associated metabolic complications, such as insulin (B600854) resistance and glucose intolerance.[4] This model closely mimics the development of metabolic syndrome in humans driven by environmental factors.[3]
-
Genetically Modified Mice:
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, and insulin resistance.[4]
-
db/db Mice: These mice possess a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice.
-
-
Chemically-Induced Models: Administration of substances like streptozotocin (B1681764) can be used to induce beta-cell destruction and model type 1 diabetes, while neonatal administration of monosodium glutamate (B1630785) (MSG) can lead to metabolic syndrome-like characteristics.[4]
Experimental Design and Dosage Considerations
A well-designed study is crucial for obtaining reliable and reproducible data. Key considerations include the number of animals per group, the duration of the study, and the selection of appropriate doses for the test compound.
Dosage and Administration
The optimal dosage of a novel compound like this compound would need to be determined through dose-ranging studies. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be chosen based on the compound's physicochemical properties and intended clinical application.
Table 1: Exemplary Dosing Regimens for Small Molecules in Mouse Metabolic Studies
| Compound Class | Typical Dosage Range (mg/kg) | Administration Route | Frequency | Reference |
| Fictitious Compound A | 1 - 10 | Oral (gavage) | Once or twice daily | N/A |
| Fictitious Compound B | 0.5 - 5 | Intraperitoneal | Once daily | N/A |
| Fictitious Compound C | 5 - 25 | Subcutaneous | Every other day | N/A |
Note: The table above provides a general reference. The optimal dosage for any new compound must be determined empirically.
Key Experimental Protocols
The following are detailed protocols for essential in vivo assays to assess the metabolic effects of a novel compound.
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to evaluate the ability of an animal to clear a glucose load from the bloodstream, providing insights into glucose tolerance and insulin secretion.
Protocol:
-
Fast mice for 6 hours prior to the test.[5]
-
Record baseline body weight and blood glucose levels from a tail snip (time 0).
-
Administer a 2 g/kg body weight bolus of glucose orally.[5]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point.
-
(Optional) Collect plasma at each time point to measure insulin levels.
Insulin Tolerance Test (ITT)
The ITT assesses the systemic response to insulin, providing a measure of insulin sensitivity.
Protocol:
-
Fast mice for 4-6 hours.
-
Record baseline body weight and blood glucose levels (time 0).
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose concentrations at each time point.
Body Composition Analysis
Analyzing body composition (fat mass vs. lean mass) is crucial for understanding the effects of a compound on obesity.
Protocol:
-
Utilize techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) for conscious mice.
-
Follow the manufacturer's instructions for the specific instrument.
-
Measure fat mass, lean mass, and total body water.
-
Perform measurements at baseline and at the end of the treatment period.
Signaling Pathways in Metabolic Regulation
Understanding the molecular mechanisms underlying metabolic diseases is key to developing targeted therapies.
Insulin Signaling Pathway
Insulin resistance is a hallmark of metabolic syndrome.[6] The insulin signaling pathway plays a central role in regulating glucose homeostasis.
Caption: Simplified Insulin Signaling Pathway leading to glucose uptake.
Experimental Workflow
A typical workflow for evaluating a novel compound in a mouse model of metabolic disease is illustrated below.
Caption: General experimental workflow for in vivo compound testing.
Data Presentation and Analysis
All quantitative data should be presented clearly to facilitate comparison between treatment groups. Statistical analysis, such as ANOVA followed by appropriate post-hoc tests, should be employed to determine the significance of the observed effects.
Table 2: Example Data Summary for a Hypothetical Study
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (g) | +5.2 ± 0.8 | +2.1 ± 0.5 | -1.3 ± 0.4** |
| Fasting Blood Glucose (mg/dL) | 145 ± 12 | 120 ± 9 | 105 ± 7 |
| Glucose AUC (OGTT) | 30000 ± 2500 | 22000 ± 1800* | 18000 ± 1500 |
| Insulin AUC (OGTT) | 15.5 ± 2.1 | 10.2 ± 1.5 | 7.8 ± 1.1** |
| Fat Mass (%) | 35.2 ± 3.1 | 28.7 ± 2.5 | 22.4 ± 2.0 |
| Lean Mass (%) | 60.1 ± 2.8 | 66.5 ± 2.2 | 72.3 ± 1.9 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. AUC: Area Under the Curve.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of novel compounds for metabolic diseases. Adherence to these standardized protocols will enhance the reproducibility and translational relevance of preclinical findings. The specific details of the experimental design, including the choice of model, dosage, and duration of treatment, should be tailored to the specific scientific questions being addressed and the characteristics of the compound under investigation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 5. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crucial role and mechanism of insulin resistance in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BNS808 Efficacy in Reducing Adiposity
Introduction
BNS808 is an investigational therapeutic agent with the potential to reduce adiposity and improve metabolic parameters. These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in both preclinical and clinical settings. The protocols outlined below are intended for researchers, scientists, and drug development professionals actively investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is a novel dual-agonist targeting the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. This dual agonism is hypothesized to synergistically regulate appetite, energy expenditure, and glucose metabolism. The proposed signaling pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) in target cells, leading to downstream effects on appetite suppression in the hypothalamus and improved insulin (B600854) secretion and sensitivity in the pancreas and peripheral tissues.
Application Notes and Protocols for BNS808 in Peripheral CB1R Blockade Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BNS808, a novel peripherally selective cannabinoid-1 receptor (CB1R) antagonist, in preclinical research. The protocols outlined below are based on published studies and established methodologies for characterizing CB1R antagonists.
Introduction to this compound
This compound is a potent and selective antagonist of the peripheral CB1 receptor. Its chemical structure is designed to limit blood-brain barrier penetration, thereby minimizing the central nervous system (CNS) side effects associated with first-generation CB1R antagonists. This peripheral restriction makes this compound a valuable tool for investigating the role of peripheral CB1Rs in various physiological and pathological processes, particularly in metabolic disorders. Preclinical studies have demonstrated the efficacy of this compound in reducing body weight, adiposity, and improving liver function in diet-induced obese (DIO) mice, suggesting its therapeutic potential for obesity and related metabolic diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Value | Description |
| CB1R Binding Affinity (Ki) | 1.2 nM | Determined by radioligand displacement assay using [3H]CP-55,940 in mouse brain membranes. |
| CB2R Binding Affinity (Ki) | >1000 nM | Determined by radioligand displacement assay, indicating high selectivity for CB1R over CB2R. |
| Selectivity Ratio (CB2 Ki / CB1 Ki) | >833 | Demonstrates the high selectivity of this compound for the CB1 receptor. |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result |
| Body Weight Change | This compound (1 mg/kg/day, p.o.) | Significant reduction compared to vehicle control after 24 days. |
| Adiposity (Fat Mass) | This compound (1 mg/kg/day, p.o.) | Significant reduction in total body fat mass. |
| Lean Body Mass | This compound (1 mg/kg/day, p.o.) | Significant increase in lean body mass. |
| Liver Triglycerides | This compound (1 mg/kg/day, p.o.) | Significant reduction in hepatic triglyceride content. |
| Alanine Aminotransferase (ALT) | This compound (1 mg/kg/day, p.o.) | Normalization of elevated liver enzyme levels. |
| Aspartate Aminotransferase (AST) | This compound (1 mg/kg/day, p.o.) | Normalization of elevated liver enzyme levels. |
Signaling Pathways and Experimental Workflows
Caption: Peripheral CB1R Signaling Blockade by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
In Vitro CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Membranes from cells expressing CB1 receptors (e.g., mouse brain membranes or CHO-K1 cells stably expressing human CB1R)
-
[3H]CP-55,940 (Radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]CP-55,940 (to a final concentration of ~0.5 nM), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the compound. For non-specific binding, add a high concentration of a known CB1R ligand (e.g., 10 µM WIN 55,212-2).
-
Add 50 µL of membrane preparation (approximately 20-40 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the therapeutic effects of this compound on body weight, adiposity, and metabolic parameters in a mouse model of obesity.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Metabolic cages (for food intake monitoring)
-
EchoMRI or similar instrument for body composition analysis
-
Kits for measuring liver triglycerides and plasma ALT/AST levels
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into two groups: one receiving the HFD and a control group remaining on the standard chow diet.
-
Feed the mice the respective diets for 12-16 weeks to induce obesity in the HFD group. Monitor body weights weekly. Mice are considered obese when their body weight is significantly higher than the control group.
-
-
This compound Treatment:
-
Randomize the DIO mice into two treatment groups: vehicle control and this compound (e.g., 1 mg/kg/day).
-
Prepare the this compound formulation in the vehicle.
-
Administer the vehicle or this compound solution daily via oral gavage for a period of 24 days.
-
-
Monitoring and Analysis:
-
Measure body weight and food intake 2-3 times per week.
-
At the end of the treatment period, perform body composition analysis (fat and lean mass) using EchoMRI.
-
Collect blood samples for the measurement of plasma ALT and AST levels.
-
Euthanize the mice and collect the liver.
-
Homogenize a portion of the liver and measure the triglyceride content using a commercially available kit.
-
Pharmacokinetic (PK) Study in Mice
This protocol determines the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). A sparse sampling design may be used where different subsets of mice are used for different time points.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and laboratory settings. Always adhere to institutional guidelines and regulations for animal care and use.
BNS808: A Peripherally Restricted CB1 Receptor Antagonist for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BNS808 is a novel, potent, and selective peripheral cannabinoid-1 (CB1) receptor antagonist. Its unique tricyclic scaffold and physicochemical properties result in minimal brain penetration, making it an invaluable tool for neuroscience research focused on the peripheral endocannabinoid system. By selectively blocking peripheral CB1 receptors, this compound allows for the elucidation of their role in various physiological and pathological processes, without the confounding central nervous system (CNS) effects associated with non-selective CB1 antagonists. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a tool compound in neuroscience and drug development.
Mechanism of Action
This compound acts as a competitive antagonist at the CB1 receptor, thereby blocking the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of various downstream signaling cascades. By antagonizing this receptor in peripheral tissues, this compound can be used to investigate the role of peripheral endocannabinoid signaling in metabolism, inflammation, and nociception.
Data Presentation
In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value |
| CB1 Receptor Binding Affinity (Kᵢ) | Mouse | 0.7 nM[1] |
| Human | 0.7 nM[1] | |
| CB1 Receptor Functional Activity (IC₅₀) | Human | 0.8 nM[1] |
In Vivo Pharmacokinetic and Efficacy Data of this compound in Mice
| Parameter | Condition | Value/Effect |
| Brain-to-Plasma (B/P) Ratio | Acute oral administration (1 mg/kg) | Low, indicating minimal brain penetration[1] |
| Body Weight Reduction | Diet-induced obese mice | Effective reduction in body weight[1] |
| Adiposity Reduction | Diet-induced obese mice | Effective reduction in adiposity[1] |
| Liver Triglyceride Reduction | Diet-induced obese mice | Effective reduction in liver triglycerides[1] |
| Liver Enzyme Reduction | Diet-induced obese mice | Effective reduction in liver enzymes[1] |
Experimental Protocols
CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from tissues or cells expressing the CB1 receptor (e.g., mouse brain or CHO cells stably expressing human CB1).
-
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) in the presence of varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Diet-Induced Obesity (DIO) Mouse Model and this compound Treatment
Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a model of obesity.
Methodology:
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period sufficient to induce obesity and metabolic abnormalities (typically 8-12 weeks). A control group should be fed a standard chow diet.
-
This compound Administration: Once obesity is established, treat the mice with this compound. The compound can be administered via oral gavage or other appropriate routes. A vehicle-treated control group is essential. The original study used a 1 mg/kg oral dose[1].
-
Monitoring: Monitor body weight, food intake, and other relevant parameters throughout the treatment period.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.
-
Adiposity: Measure fat pad weights (e.g., epididymal, retroperitoneal) or use techniques like DEXA or MRI for whole-body composition analysis.
-
Liver Triglycerides: Homogenize liver tissue and extract lipids. Measure triglyceride content using a commercially available colorimetric assay kit.
-
Liver Enzymes: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver function.
-
Assessment of Brain Penetration (Brain-to-Plasma Ratio)
Objective: To quantify the extent of this compound entry into the central nervous system.
Methodology:
-
Dosing: Administer a single dose of this compound to mice (e.g., 1 mg/kg, p.o.)[1].
-
Sample Collection: At a predetermined time point post-dosing (e.g., at the time of maximum plasma concentration, Tₘₐₓ), collect blood and brain samples.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Homogenize the brain tissue.
-
-
Compound Quantification: Use a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of this compound in both plasma and brain homogenates.
-
Calculation: Calculate the brain-to-plasma (B/P) concentration ratio by dividing the concentration of this compound in the brain (ng/g tissue) by its concentration in plasma (ng/mL).
Visualizations
References
Application Notes and Protocols for BNS808 in Metabolic Syndrome Research
Disclaimer: Extensive searches for "BNS808" in the context of metabolic syndrome research did not yield information on a specific compound with this designation. Therefore, the following application notes and protocols are provided as a detailed template based on a hypothetical molecule, herein referred to as Compound this compound. This document is intended to serve as an illustrative guide for researchers, scientists, and drug development professionals. The experimental data and protocols are representative examples and should be adapted based on the specific properties of the compound under investigation.
Introduction to Compound this compound
Compound this compound is a novel, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Chronic low-grade inflammation is a key feature of metabolic syndrome, contributing to insulin (B600854) resistance, dyslipidemia, and hypertension.[1][2][3] By targeting the IL-1β signaling pathway, Compound this compound is hypothesized to ameliorate the systemic inflammation associated with metabolic syndrome, thereby improving insulin sensitivity and overall metabolic health.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for Compound this compound.
Table 1: In Vitro Efficacy of Compound this compound
| Parameter | Assay System | This compound Concentration | Result |
| IL-1β Inhibition (IC50) | LPS-stimulated human PBMCs | 10 nM | 50% reduction in IL-1β secretion |
| NF-κB Activation | HEK293 reporter cell line | 100 nM | 85% inhibition of TNF-α induced NF-κB |
| Insulin Signaling (p-Akt) | Insulin-stimulated HepG2 cells | 1 µM | 2-fold increase in Akt phosphorylation |
| Cytotoxicity (CC50) | Primary human hepatocytes | > 50 µM | No significant toxicity observed |
Table 2: In Vivo Efficacy of Compound this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Control (Vehicle) | This compound (10 mg/kg/day) | % Change | p-value |
| Fasting Blood Glucose (mg/dL) | 155 ± 12 | 110 ± 8 | ↓ 29% | < 0.01 |
| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 1.5 ± 0.3 | ↓ 53% | < 0.001 |
| HOMA-IR | 12.5 ± 2.1 | 4.1 ± 0.8 | ↓ 67% | < 0.001 |
| Serum Triglycerides (mg/dL) | 180 ± 20 | 125 ± 15 | ↓ 31% | < 0.05 |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | ↓ 28% | < 0.01 |
| Epididymal Fat Pad Weight (g) | 3.1 ± 0.4 | 2.2 ± 0.3 | ↓ 29% | < 0.01 |
| Serum IL-1β (pg/mL) | 45 ± 7 | 20 ± 5 | ↓ 56% | < 0.001 |
Data are presented as mean ± standard deviation.
Signaling Pathway
The proposed mechanism of action for Compound this compound involves the inhibition of the IL-1β signaling cascade, which is a key inflammatory pathway implicated in metabolic syndrome.[3]
Experimental Protocols
Protocol 1: In Vitro IL-1β Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound this compound on IL-1β secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Compound this compound (stock solution in DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed PBMCs at a density of 2 x 105 cells/well in a 96-well plate.
-
Prepare serial dilutions of Compound this compound in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubate the cells with varying concentrations of Compound this compound for 1 hour at 37°C.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include vehicle-only and unstimulated controls.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and measure the concentration of IL-1β using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of Compound this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the therapeutic efficacy of Compound this compound on key metabolic parameters in a mouse model of metabolic syndrome.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce metabolic syndrome by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks.
Experimental Workflow:
Procedure:
-
After the HFD induction period, randomize mice into two groups (n=10-12 per group): Vehicle control and this compound (10 mg/kg).
-
Administer Compound this compound or vehicle daily via oral gavage for 4 weeks.
-
Monitor body weight and food intake weekly.
-
Perform a glucose tolerance test (GTT) in week 3 of treatment.
-
Perform an insulin tolerance test (ITT) in week 4 of treatment.
-
At the end of the study, fast mice overnight and collect terminal blood samples via cardiac puncture.
-
Euthanize the mice and harvest tissues (liver, epididymal white adipose tissue, muscle) for weight measurement and further analysis (histology, gene expression).
-
Analyze plasma for glucose, insulin, triglycerides, and inflammatory cytokines (e.g., IL-1β).
-
Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5.
Conclusion
The provided data and protocols for the hypothetical Compound this compound illustrate a potential therapeutic strategy for metabolic syndrome by targeting inflammation. The experimental designs outlined here can be adapted to investigate other compounds with similar or different mechanisms of action. For accurate and relevant results, it is crucial to tailor these protocols to the specific characteristics of the molecule being studied.
References
Troubleshooting & Optimization
BNS808 Technical Support Center: Solubility, Formulation, and Experimental Guidelines
Disclaimer: The following information is intended for research and drug development professionals. All procedures should be conducted in a controlled laboratory setting by qualified personnel. This document is for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is BNS808?
This compound is an orally active and selective cannabinoid-1 receptor (CB1R) antagonist with a reported IC50 of 0.8 nM.[1] It exhibits notable selectivity for CB2R and is characterized by minimal brain penetration. Research involving this compound is primarily focused on obesity and its associated metabolic complications, such as metabolic dysfunction-associated steatotic liver disease (MASLD).[1] Its high plasma protein binding is a key feature intended to enhance safety and reduce central nervous system entry.[1]
Q2: What are the general recommendations for preparing a stock solution of a novel compound like this compound?
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
If you are encountering issues with dissolving this compound, consider the following troubleshooting steps:
-
Solvent Selection: The solubility of a compound can vary significantly between different solvents. If this compound is not dissolving in an aqueous buffer, try using an organic solvent. Common choices for initial solubility testing include Dimethyl Sulfoxide (DMSO), ethanol, or a mixture of organic solvents and aqueous buffers.
-
Gentle Heating: Applying gentle heat (e.g., in a 37°C water bath) can sometimes aid in the dissolution of a compound. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Using a sonicator can help to break down aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If you are working with an aqueous-based buffer, a slight adjustment of the pH may improve solubility.
Issue: Precipitation of this compound in Cell Culture Media
Precipitation of a test compound upon dilution into aqueous cell culture media is a common issue, especially when the stock solution is prepared in a high concentration of an organic solvent like DMSO.
-
Minimize Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your cell culture media as low as possible, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture media. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Use of Pluronic F-68: A small amount of Pluronic F-68, a non-ionic surfactant, can sometimes be added to the cell culture media to help maintain the solubility of hydrophobic compounds.
Experimental Protocols & Methodologies
Due to the limited publicly available data for this compound, the following are generalized protocols that can be adapted as a starting point for your experiments. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific assay.
Preparation of a Stock Solution (General Protocol)
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg or 5 mg).
-
Add a calculated volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 548.87 g/mol .
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
In Vitro Cell-Based Assay Formulation (General Protocol)
Objective: To prepare working solutions of this compound for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the media applied to the cells is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.5%).
-
Immediately apply the prepared media containing this compound to your cells.
In Vivo Formulation for Oral Gavage (General Protocol - To be Optimized)
Objective: To prepare a formulation of this compound suitable for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, corn oil, or a solution containing Tween 80 and/or PEG400)
Procedure:
-
Determine the desired dose and dosing volume for your animal model.
-
Based on the required concentration, weigh the appropriate amount of this compound.
-
Prepare the chosen vehicle. For a suspension, a common vehicle is 0.5% (w/v) methylcellulose in sterile water.
-
Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension. Sonication may be used to aid in creating a homogenous mixture.
-
Visually inspect the formulation to ensure there are no large aggregates.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
Data Presentation
Currently, there is no publicly available quantitative data on the solubility and stability of this compound to present in a tabular format. Researchers are advised to determine these parameters empirically.
Visualizations
Experimental Workflow for In Vitro Studies
Caption: A general workflow for conducting in vitro experiments with this compound.
Logical Flow for Troubleshooting Solubility Issues
Caption: A decision-making diagram for troubleshooting this compound solubility.
References
Overcoming poor bioavailability of BNS808
Technical Support Center: BNS-808
Disclaimer: BNS-808 is a fictional investigational compound created for illustrative purposes. The data, protocols, and troubleshooting guides provided herein are hypothetical and intended to exemplify a technical support resource for a novel therapeutic agent with known bioavailability challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is BNS-808 and what is its primary mechanism of action?
A1: BNS-808 is an investigational, orally administered small molecule designed as a selective inhibitor of phosphoinositide 3-kinase (PI3K). Its primary mechanism of action is to block the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many types of cancer, making it a key therapeutic target.[1][2][4] BNS-808 aims to inhibit tumor growth by disrupting these signaling events.
Q2: What are the primary reasons for BNS-808's poor oral bioavailability?
A2: The poor oral bioavailability of BNS-808 is attributed to two main factors:
-
Low Aqueous Solubility: BNS-808 is a highly lipophilic molecule, categorized as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5] Its limited solubility in gastrointestinal fluids restricts the rate and extent of its dissolution, which is a prerequisite for absorption.
-
High First-Pass Metabolism: Preclinical studies indicate that BNS-808 is extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4) in the liver and gut wall. This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation after oral administration.
Q3: What are the recommended handling and storage conditions for BNS-808?
A3:
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture.
-
Solution Handling: For in vitro experiments, prepare fresh stock solutions in an appropriate organic solvent like DMSO. Due to its low aqueous solubility, avoid preparing stock solutions in aqueous buffers. When diluting into aqueous media for assays, ensure the final solvent concentration is low (typically <0.5%) and compatible with your experimental system. For in vivo studies, use a formulation vehicle specifically designed to enhance solubility and absorption (see Section 3).
Section 2: Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro cell-based assays.
| Question | Possible Cause & Explanation | Recommended Solution |
| Are you observing precipitation of BNS-808 in your culture media? | BNS-808 can precipitate when a concentrated DMSO stock is diluted into aqueous culture medium, leading to an inaccurate effective concentration. | 1. Pre-dilution Check: Before adding to cells, dilute your highest concentration of BNS-808 in media and visually inspect for cloudiness or precipitate after 30 minutes. 2. Reduce Final DMSO%: Ensure the final DMSO concentration in all wells is below 0.5%. 3. Use a Solubilizing Agent: Consider using media supplemented with a low percentage of serum or a non-ionic surfactant like Tween® 80 if compatible with your cell line. |
| How are you preparing your serial dilutions? | Errors in serial dilution, especially with a "sticky" compound, can lead to variability. Adsorption to plasticware can also be an issue. | 1. Use Low-Binding Plates/Tubes: Prepare dilutions using low-protein-binding plasticware. 2. Vortex Thoroughly: Ensure complete mixing at each dilution step. 3. Prepare Fresh: Use freshly prepared dilutions for each experiment. |
Issue 2: Low or undetectable plasma concentrations of BNS-808 in animal models after oral administration.
| Question | Possible Cause & Explanation | Recommended Solution |
| What formulation are you using for oral gavage? | Administering BNS-808 as a simple suspension in an aqueous vehicle (e.g., water or saline) will result in very poor absorption due to its low solubility.[6][7] | 1. Use an Enabling Formulation: Employ a formulation strategy designed for poorly soluble drugs. Options include lipid-based systems like a self-emulsifying drug delivery system (SEDDS), a nanosuspension, or a solution in a co-solvent system (e.g., PEG 400, Solutol® HS 15).[5][6][8] (See Protocol 3.2 for an example). 2. Particle Size Reduction: If using a suspension, ensure the particle size is reduced (micronized) to increase the surface area for dissolution.[6][7] |
| Could rapid metabolism be the issue? | High first-pass metabolism in the gut and liver can eliminate the drug before it reaches systemic circulation. | 1. Co-administer a CYP3A4 Inhibitor: In preclinical models, co-administration with a known CYP3A4 inhibitor (e.g., ritonavir, ketoconazole) can help determine the impact of first-pass metabolism. Note: This is an experimental tool and not a clinical strategy.2. Assess IV vs. PO Administration: Compare plasma exposure after intravenous (IV) vs. oral (PO) administration to calculate absolute bioavailability and understand the combined effects of poor absorption and first-pass metabolism. |
Section 3: Data & Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of BNS-808
| Property | Value |
|---|---|
| Molecular Weight | 485.5 g/mol |
| LogP | 4.8 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| pKa | Not ionizable |
| BCS Class | II |
Table 2: Comparison of BNS-808 Bioavailability with Different Formulations (Rodent Model)
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|
| 0.5% CMC in Water (Suspension) | 10 | 15 ± 5 | 45 ± 12 | < 1% |
| 20% Solutol® HS 15 (Solution) | 10 | 150 ± 35 | 580 ± 90 | ~12% |
| Lipid-based Nanoemulsion (SEDDS) | 10 | 450 ± 70 | 2500 ± 410 | ~55% |
| IV Solution (in DMSO/PEG400) | 2 | 890 ± 110 | 4550 ± 600 | 100% |
Experimental Protocols
Protocol 3.2.1: Assessment of BNS-808 Kinetic Solubility
-
Prepare Stock Solution: Create a 10 mM stock solution of BNS-808 in 100% DMSO.
-
Prepare Buffer: Use a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition: Add 2 µL of the 10 mM DMSO stock to 198 µL of the PBS buffer in a 96-well plate. This creates a nominal concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Centrifugation: Centrifuge the plate at 3000 x g for 15 minutes to pellet any precipitated compound.
-
Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of dissolved BNS-808 using a calibrated LC-MS/MS method.
Protocol 3.2.2: Preparation of a Lipid-Based Nanoemulsion of BNS-808 for Oral Gavage
-
Component Preparation: Weigh out the components for the nanoemulsion pre-concentrate:
-
BNS-808 (e.g., 10 mg/g of final pre-concentrate)
-
Oil Phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
-
Dissolution: Add the weighed BNS-808 to the oil phase. Vortex and sonicate gently at 37°C until the compound is fully dissolved.
-
Mixing: Add the surfactant and co-surfactant to the oil/drug mixture. Vortex thoroughly until a clear, homogenous pre-concentrate is formed.
-
Emulsion Formation (for characterization): To test the self-emulsification properties, add 1 part of the pre-concentrate to 10 parts of water and stir gently. A spontaneous, translucent nanoemulsion should form.
-
Administration: For oral gavage, draw the required volume of the pre-concentrate (Step 3) directly into the dosing syringe. Do not pre-dilute. The emulsion will form in situ in the stomach.
Section 4: Visualizations
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
BNS808 stability in solution and storage conditions
Technical Support Center: BNS808
Disclaimer: Publicly available information regarding a compound designated "this compound" is limited. The following technical support guide, including stability data, storage conditions, and degradation pathways, is a hypothetical example constructed to demonstrate best practices in presenting such information for a novel compound. The experimental details and data are illustrative and based on methodologies commonly applied to other chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. Please refer to the table below for detailed storage recommendations for both solid and solution forms.
Q2: How stable is this compound in different solvents and at various temperatures?
The stability of this compound is dependent on the solvent system and temperature. A summary of stability data from forced degradation studies is provided in the table below. These studies were conducted to understand the degradation profile of this compound under various stress conditions.
Q3: What are the known degradation pathways for this compound?
Under stress conditions such as extreme pH and high temperature, this compound has been observed to undergo degradation primarily through hydrolysis and oxidation. The primary degradation pathway involves the hydrolysis of the ester linkage, followed by oxidation of the exposed functional groups. A simplified representation of this pathway is provided in the diagram below.
Q4: How should I prepare solutions of this compound for my experiments?
To prepare solutions of this compound, it is recommended to use an appropriate solvent as indicated in the stability data. For aqueous solutions, ensure the pH is maintained within the optimal range to prevent precipitation and degradation.
Quantitative Data Summary
Table 1: Stability of this compound (0.5 mg/mL) in Various Solutions
| Solvent System | Temperature | 24 Hours | 48 Hours | 72 Hours |
| 0.9% NaCl | 2-8 °C | >99% | >99% | 98% |
| 0.9% NaCl | 25 °C | 95% | 91% | 88% |
| 5% Dextrose | 2-8 °C | >99% | 98% | 97% |
| 5% Dextrose | 25 °C | 94% | 89% | 85% |
| DMSO | 2-8 °C | >99% | >99% | >99% |
| DMSO | 25 °C | >99% | >99% | 98% |
Stability is defined as the percentage of the initial concentration remaining.
Table 2: Recommended Storage Conditions for this compound
| Formulation | Container | Storage Temperature | Shelf Life |
| Solid Powder | Amber Vial, Desiccated | 2-8 °C | 24 Months |
| Solution in DMSO | Polypropylene (B1209903) Tube | -20 °C | 6 Months |
| Aqueous Solution | Polypropylene Tube | 2-8 °C | 48 Hours |
Experimental Protocols
Protocol 1: Stability Analysis of this compound in Solution
-
Solution Preparation: Prepare a 0.5 mg/mL solution of this compound in the desired solvent (e.g., 0.9% NaCl, 5% Dextrose, DMSO).
-
Aliquoting: Dispense the solution into appropriate storage containers (e.g., polypropylene syringes or infusion bags)[1].
-
Storage: Store the samples at the specified temperatures (e.g., 2-8 °C and 23-27 °C)[1].
-
Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot for analysis.
-
Analysis: Determine the concentration of this compound using a stability-indicating method, such as ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS)[1].
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. Stability is typically defined as the retention of at least 90% of the initial concentration[1]. A visual inspection for particulate matter, clarity, and color should also be performed[1].
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Troubleshooting Guide
Q: I observed a precipitate in my this compound solution. What should I do?
A: Precipitation may occur due to low solubility or degradation.
-
Solubility: Verify that you are using an appropriate solvent and that the concentration is not above the solubility limit. Gentle warming and sonication may help to redissolve the compound, but be mindful of potential temperature-induced degradation.
-
Degradation: If the solution has been stored for an extended period or under suboptimal conditions, the precipitate could be a degradation product. It is recommended to prepare a fresh solution. The degradation pathways of some compounds can be complex, involving multiple steps and intermediates[2][3][4].
Q: My experimental results are inconsistent. Could this be related to this compound stability?
A: Yes, inconsistent results can be a consequence of compound degradation.
-
Fresh Solutions: Always use freshly prepared solutions of this compound for critical experiments.
-
Storage: If you must store solutions, adhere strictly to the recommended storage conditions. Avoid repeated freeze-thaw cycles, as this can lead to physical and chemical degradation[5].
-
Controls: Include a positive control with a freshly prepared solution in your experiments to assess if the activity of your stock solution has diminished over time.
Q: I suspect my this compound sample has been exposed to adverse conditions (e.g., high temperature, light). How can I check for degradation?
A:
-
Analytical Chemistry: The most reliable way to assess degradation is through analytical methods like HPLC or LC-MS. Compare the chromatogram of your sample to a reference standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Forced Degradation Studies: In a research setting, performing a forced degradation study under conditions like extreme pH, oxidation, and high temperature can help to identify potential degradants and understand the stability profile of the compound[5].
References
- 1. Stability of busulfan solutions in polypropylene syringes and infusion bags as determined with an original assay. [fredi.hepvs.ch]
- 2. Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: BNS808 In-Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BNS808 in in-vivo experiments, particularly in the context of diet-induced obesity and metabolic disease research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. Its primary mechanism of action is to block CB1 receptors in peripheral tissues, such as the liver, adipose tissue, and muscle, without significantly affecting the CB1 receptors in the central nervous system (CNS). This targeted action aims to provide the therapeutic benefits of CB1R antagonism, such as reduced body weight and improved metabolic parameters, while avoiding the psychiatric side effects associated with centrally acting CB1R antagonists.
Q2: What are the expected therapeutic effects of this compound in a diet-induced obesity (DIO) mouse model?
A2: In DIO mouse models, this compound is expected to lead to a reduction in body weight, adiposity (fat mass), and liver triglycerides. It has also been shown to improve liver function, as indicated by a decrease in liver enzymes.
Q3: How is this compound typically administered in in-vivo studies?
A3: this compound can be administered via oral gavage or intraperitoneal (IP) injection. The choice of administration route may depend on the specific experimental design and formulation. For oral administration, a common vehicle for lipophilic compounds is a mixture of DMSO, PEG400, Tween-80, and saline.
Q4: What is a typical dosage for this compound in mice?
A4: While specific dose-ranging studies for this compound are not publicly detailed, a common starting dosage for peripheral CB1R antagonists in DIO mice is around 10 mg/kg, administered once daily.[1] However, optimal dosage should be determined through dose-response studies for each specific experimental model.
Q5: What are the key parameters to measure to assess the efficacy of this compound in-vivo?
A5: Key efficacy parameters include:
-
Body weight: Monitored regularly (e.g., daily or weekly).
-
Food and water intake: Measured daily to assess effects on appetite.
-
Body composition: Assessed at the beginning and end of the study using techniques like qNMR or EchoMRI to determine changes in fat mass and lean mass.
-
Glycemic control: Evaluated through glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT).
-
Serum and tissue lipids: Measurement of triglycerides and cholesterol in plasma and liver tissue.
-
Liver enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the blood to assess liver function.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal response (e.g., inconsistent changes in body weight or blood glucose) | 1. Stress-induced hyperglycemia: Handling and injection procedures can cause stress, leading to elevated blood glucose levels that can mask the effects of the compound. 2. Inconsistent drug administration: Improper injection or gavage technique can lead to variable drug exposure. 3. Animal health status: Underlying health issues in individual mice can affect their response to treatment. | 1. Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment. Handle mice gently and consistently. Consider alternative, less stressful administration methods if possible. 2. Ensure proper training: All personnel administering the compound should be proficient in the chosen technique. For oral gavage, use appropriate gavage needles and ensure correct placement. 3. Health monitoring: Regularly monitor the health of all animals and exclude any that show signs of illness unrelated to the treatment. |
| No significant effect on body weight or metabolic parameters | 1. Sub-optimal dosage: The dose of this compound may be too low to elicit a therapeutic effect. 2. Poor bioavailability: The formulation may not be optimal for absorption. This compound is a lipophilic compound, which can present formulation challenges. 3. Insufficient treatment duration: The study may not be long enough to observe significant changes. 4. Animal model resistance: The chosen mouse strain may be less responsive to the effects of CB1R antagonism. | 1. Conduct a dose-response study: Test a range of doses to determine the optimal therapeutic dose. 2. Optimize formulation: For oral administration, consider using a formulation designed for lipophilic compounds (e.g., containing solubilizing agents like PEG400 and surfactants like Tween-80). For IP injection, ensure the compound is fully dissolved. 3. Extend the study duration: In DIO models, significant changes in body weight and metabolic parameters may take several weeks to become apparent. 4. Review literature for appropriate models: C57BL/6J mice are a commonly used and generally responsive strain for DIO studies. |
| Unexpected toxicity or adverse effects (e.g., lethargy, ruffled fur, excessive weight loss) | 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Formulation-related toxicity: The vehicle used for administration may be causing adverse effects. 3. Off-target effects: Although designed to be peripherally restricted, high concentrations could potentially lead to some CNS exposure or interact with other receptors. | 1. Reduce the dose: If signs of toxicity are observed, reduce the dosage or temporarily halt treatment. 2. Test vehicle alone: Administer the vehicle solution to a control group of animals to rule out any vehicle-induced toxicity. 3. Monitor for CNS-related side effects: While unlikely with peripherally restricted antagonists, observe animals for any behavioral changes that might suggest CNS activity. If observed, consider measuring brain-to-plasma concentration ratios. |
| Difficulty with oral gavage administration | 1. Improper technique: Incorrect handling of the animal or insertion of the gavage needle can cause injury or stress. 2. Viscous formulation: A thick or poorly dissolved formulation can be difficult to administer accurately. | 1. Proper training and handling: Ensure personnel are well-trained in oral gavage techniques. Use appropriate-sized, flexible-tipped gavage needles to minimize the risk of esophageal injury. 2. Optimize formulation viscosity: Adjust the formulation to ensure it can be easily and accurately drawn into and dispensed from a syringe. Gentle warming of the formulation may help reduce viscosity. |
Data Presentation
Table 1: Expected Efficacy of Peripheral CB1R Antagonists in DIO Mouse Models
| Parameter | Expected Outcome | Typical Magnitude of Change | Study Duration |
| Body Weight | Reduction | 5-15% decrease compared to vehicle control | 4-8 weeks |
| Fat Mass | Reduction | 10-25% decrease compared to vehicle control | 4-8 weeks |
| Food Intake | Reduction | 10-20% decrease, may be transient | Daily monitoring |
| Fasting Blood Glucose | Reduction | 15-30% decrease in hyperglycemic models | 2-4 weeks |
| Glucose Tolerance (AUC in GTT) | Improvement | 20-40% reduction in AUC | 2-4 weeks |
| Liver Triglycerides | Reduction | 30-50% decrease compared to vehicle control | 4-8 weeks |
| Plasma ALT/AST | Reduction | 20-40% decrease in models with elevated levels | 4-8 weeks |
Note: The values in this table are approximate and based on typical results from studies with peripheral CB1R antagonists in DIO mouse models. The actual results with this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 6-8 weeks old at the start of the diet.
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
-
This compound Preparation and Administration:
-
Formulation (for oral gavage): A potential starting formulation for a lipophilic compound like this compound is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline. The final formulation should be a clear solution or a homogenous suspension.
-
Dosage: Based on literature for similar compounds, a starting dose of 10 mg/kg/day can be used.
-
Administration: Administer once daily by oral gavage at a consistent time each day. A vehicle-only group should be included as a control.
-
-
Efficacy Measurements:
-
Body Weight and Food Intake: Record daily.
-
Glucose Tolerance Test (GTT): Perform at baseline and after 2-4 weeks of treatment. After a 6-hour fast, administer a glucose bolus (2 g/kg) intraperitoneally or orally. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.
-
Terminal Procedures: At the end of the study (e.g., 4-8 weeks), collect blood for analysis of plasma lipids and liver enzymes. Harvest and weigh tissues (liver, adipose depots). A portion of the liver should be flash-frozen for triglyceride analysis and another portion fixed for histology.
-
Mandatory Visualization
Caption: Signaling pathway of this compound as a peripheral CB1R antagonist.
Caption: Typical experimental workflow for in-vivo this compound efficacy studies.
Caption: A logical approach to troubleshooting this compound in-vivo experiments.
References
Optimizing BNS808 dosage for maximum efficacy
Technical Support Center: BNS808
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of this compound, a novel kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the generation of consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation. By inhibiting HPK1, this compound is designed to enhance T-cell proliferation and cytokine production, thereby promoting an anti-tumor immune response.
Q2: What are the recommended starting concentrations for in vitro and in vivo studies?
For in vitro cell-based assays, a starting concentration range of 1 nM to 10 µM is recommended. For in vivo studies in murine models, a typical starting dose is between 10 and 50 mg/kg, administered orally once or twice daily. However, optimal dosage will depend on the specific cell line or animal model and should be determined empirically.
Q3: How should this compound be prepared and stored?
This compound is supplied as a lyophilized powder. For in vitro use, it is recommended to reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation with this compound.
Issue 1: Inconsistent IC50 values in in vitro assays.
-
Potential Cause: High variability in experimental results can be due to several factors including pipetting inaccuracies, inconsistent cell seeding densities, or issues with the compound's solubility.[1][2]
-
Troubleshooting Steps:
-
Pipetting: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.[2]
-
Cell Seeding: Use a cell counter to ensure consistent cell numbers across all wells. Allow cells to adhere and resume logarithmic growth before adding the compound.
-
Compound Solubility: Visually inspect for any precipitation of this compound in the assay medium. If solubility is an issue, you may need to adjust the final DMSO concentration or sonicate the compound solution.
-
Issue 2: Lack of in vivo efficacy despite potent in vitro activity.
-
Potential Cause: A discrepancy between in vitro and in vivo results can be due to poor pharmacokinetic properties of the compound, such as low bioavailability or rapid metabolism.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma concentration of this compound over time after administration. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Optimization: The formulation of the drug can significantly impact its bioavailability. Experiment with different vehicles or administration routes to improve drug exposure.
-
Dose Escalation: If the compound is well-tolerated, a dose escalation study may be necessary to achieve a therapeutically effective concentration at the tumor site.
-
Issue 3: Unexpected cellular toxicity at low concentrations.
-
Potential Cause: Off-target effects are a common cause of unexpected toxicity. This compound may be inhibiting other kinases or cellular proteins that are essential for cell survival.
-
Troubleshooting Steps:
-
Kinase Profiling: To assess the selectivity of this compound, perform a broad-panel kinase screen to identify potential off-target interactions.[3]
-
Control Experiments: Use a structurally related but inactive compound as a negative control to confirm that the observed toxicity is due to the specific activity of this compound.
-
Dose-Response Analysis: Perform a detailed dose-response analysis in a panel of different cell lines to determine if the toxicity is specific to a particular cell type or a more general effect.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Leukemia | 15 |
| A549 | Lung Carcinoma | >10,000 |
| MCF-7 | Breast Adenocarcinoma | >10,000 |
| HCT116 | Colorectal Carcinoma | >10,000 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (Oral) | 2 hours |
| Cmax (50 mg/kg, Oral) | 5.2 µM |
| Half-life (t1/2) | 6.8 hours |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[4]
Protocol 2: Western Blotting for Target Engagement
This protocol is to confirm that this compound is inhibiting its target, HPK1, in cells.
-
Cell Treatment: Treat cells with various concentrations of this compound for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SLP-76 (a downstream substrate of HPK1) and total SLP-76.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
Mandatory Visualizations
Caption: this compound inhibits HPK1, preventing the phosphorylation of SLP-76 and enhancing T-cell activation.
Caption: Workflow for determining the in vitro IC50 of this compound using an MTT assay.
Caption: A decision tree for troubleshooting inconsistent IC50 values in in vitro assays.
References
Side effects of BNS808 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions regarding the side effects of BNS808 observed in preclinical animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common target organs for toxicity with this compound in animal studies?
A1: Based on repeat-dose toxicity studies in rats and monkeys, the primary target organs for this compound-related toxicity include the gastrointestinal (GI) tract, hematopoietic system (bone marrow), and the liver. Effects are generally dose-dependent and reversible upon cessation of treatment.
Q2: Have any cardiovascular side effects been noted for this compound in preclinical studies?
A2: In safety pharmacology studies, this compound did not demonstrate a significant effect on QT prolongation in conscious dogs at exposures up to 15 times the projected efficacious clinical exposure. However, at high doses in repeat-dose toxicity studies (≥ 50 mg/kg/day in dogs), minimal myocardial inflammation was observed in a small number of animals. Close monitoring of cardiovascular parameters in early clinical trials is recommended.
Q3: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in key animal species?
A3: The NOAEL has been established in both rodent and non-rodent species from 28-day repeat-dose toxicity studies. These values are critical for determining the safe starting dose in first-in-human clinical trials.
| Species | NOAEL (mg/kg/day) | Key Findings at Higher Doses |
| Rat | 5 | Decreased body weight gain, bone marrow hypocellularity, elevated liver enzymes. |
| Dog | 2 | Diarrhea, vomiting, decreased food consumption, reversible decreases in red blood cells. |
Q4: Is this compound genotoxic?
A4: this compound was evaluated in a standard battery of genotoxicity tests. It was found to be non-mutagenic in the bacterial reverse mutation assay (Ames test) and did not induce chromosomal aberrations in an in vitro assay using human peripheral blood lymphocytes. Furthermore, this compound was negative in an in vivo mouse micronucleus assay, indicating a low risk of genotoxicity.
Troubleshooting Guide for Experimental Issues
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Unexpected Mortality in Rodent Studies at Moderate Doses
-
Question: We are observing unexpected mortality in our rat study at the 20 mg/kg dose level, which was expected to be tolerated based on initial dose-range finding studies. What could be the cause?
-
Answer:
-
Vehicle and Formulation: Confirm the stability and homogeneity of the dosing formulation. Precipitation of this compound or issues with the vehicle can lead to inconsistent dosing and unexpected toxicity.
-
Animal Strain and Health Status: Differences in rodent substrains can lead to varied sensitivity. Ensure the animals are healthy and free from underlying infections that could be exacerbated by the immunosuppressive effects of this compound (e.g., bone marrow suppression).
-
Gavage Technique: Improper oral gavage technique can lead to esophageal or gastric injury, causing distress and mortality. Ensure all personnel are properly trained.
-
Stress: Environmental stressors (e.g., noise, temperature fluctuations) can impact animal well-being and their response to the test article.
-
Issue 2: High Variability in Clinical Pathology Results
-
Question: Our clinical chemistry data, particularly liver enzyme levels (ALT, AST), show high inter-animal variability within the same dose group. How can we address this?
-
Answer:
-
Sample Handling: Ensure consistent sample collection and processing times. Hemolysis during blood collection can artificially elevate certain enzyme levels.
-
Fasting State: Confirm that all animals were fasted for a consistent period before blood collection, as diet can influence some clinical chemistry parameters.
-
Underlying Pathology: While less common in purpose-bred lab animals, individual animals may have subclinical conditions. Review histopathology data for any correlating observations.
-
Issue 3: Diarrhea and Weight Loss in Dog Studies
-
Question: We are observing significant diarrhea and subsequent weight loss in our beagle dog study at the 5 mg/kg dose, making it difficult to maintain the planned dosing schedule. What are our options?
-
Answer:
-
Dose Reduction or Intermittent Dosing: Consider reducing the dose to 2 mg/kg, which is the established NOAEL, to see if the GI effects subside. Alternatively, an intermittent dosing schedule (e.g., 5 days on, 2 days off) may allow for recovery and better tolerability.
-
Supportive Care: Provide supportive care as recommended by the attending veterinarian, which may include fluid therapy to manage dehydration.
-
Dietary Adjustments: A bland diet may help to alleviate gastrointestinal irritation.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from 28-day repeat-dose toxicity studies of this compound in rats and dogs.
Table 1: Hematology Findings in Rats (Day 28)
| Parameter | Control | 5 mg/kg/day | 20 mg/kg/day | 50 mg/kg/day |
| White Blood Cells (10³/µL) | 8.5 ± 1.2 | 7.9 ± 1.1 | 5.1 ± 0.9 | 3.2 ± 0.7 |
| Neutrophils (10³/µL) | 1.7 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Red Blood Cells (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.5 ± 0.5 | 5.8 ± 0.4 |
| Platelets (10³/µL) | 850 ± 95 | 830 ± 110 | 650 ± 85 | 450 ± 70* |
| Statistically significant change from control (p < 0.05). Data are presented as mean ± standard deviation. |
Table 2: Clinical Chemistry Findings in Rats (Day 28)
| Parameter | Control | 5 mg/kg/day | 20 mg/kg/day | 50 mg/kg/day |
| ALT (U/L) | 45 ± 8 | 50 ± 10 | 95 ± 20 | 180 ± 45 |
| AST (U/L) | 80 ± 15 | 88 ± 18 | 150 ± 30 | 290 ± 60 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.2 | 0.8 ± 0.3 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.2 |
| Statistically significant change from control (p < 0.05). Data are presented as mean ± standard deviation. |
Table 3: Summary of Histopathological Findings (Incidence)
| Organ | Finding | Control | 5 mg/kg/day | 20 mg/kg/day | 50 mg/kg/day |
| Rat | |||||
| Bone Marrow | Hypocellularity (Femur) | 0/10 | 0/10 | 4/10 | 9/10 |
| Liver | Hepatocellular Hypertrophy | 0/10 | 1/10 | 6/10 | 10/10 |
| Spleen | Lymphoid Depletion | 0/10 | 0/10 | 3/10 | 8/10 |
| Dog | |||||
| GI Tract | Mucosal Atrophy (Jejunum) | 0/4 | 0/4 | 2/4 | 4/4 |
| Liver | Sinusoidal Dilation | 0/4 | 0/4 | 1/4 | 3/4 |
| Data presented as number of animals with finding / total number of animals examined. |
Experimental Protocols
Protocol 1: 28-Day Repeat-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Test System: Male and female Sprague-Dawley rats, 8-9 weeks old at the start of the study.
-
Group Size: 10 rats/sex/group for main study; 5 rats/sex/group for recovery cohort.
-
Dose Levels: 0 (vehicle control), 5, 20, and 50 mg/kg/day.
-
Administration: Once daily oral gavage.
-
Observations: Clinical signs (daily), body weight (weekly), food consumption (weekly).
-
Clinical Pathology: Blood samples collected on Day 28 for hematology and clinical chemistry analysis.
-
Pathology: Full necropsy on all animals. Organ weights recorded. Comprehensive histopathological examination of tissues from control and high-dose groups. Target organs examined in lower dose groups.
-
Recovery: The recovery cohort was maintained for a 14-day treatment-free period after the 28-day dosing phase to assess the reversibility of findings.
Visualizations
Caption: Hypothetical signaling pathway for this compound, targeting a Receptor Tyrosine Kinase (RTK).
Caption: Workflow for a 28-day repeat-dose toxicity study with a recovery cohort.
How to minimize off-target effects of BNS808
Topic: How to Minimize Off-Target Effects of BNS808
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the phenotype I observe is due to an off-target effect of this compound?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. Key strategies include:
-
Using a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical structure that targets the same protein as this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Employing a Negative Control Analog: Use a structurally similar but biologically inactive version of this compound.[3][] This helps to ensure that the observed effects are not due to the chemical scaffold of the compound.[1]
-
Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound.[1] If the phenotype persists even in the absence of the target protein, it is likely caused by an off-target interaction.[1]
-
Rescue Experiments: Attempt to reverse the phenotype induced by this compound by reintroducing a functional version of the target protein that is resistant to the inhibitor.[]
Q3: What are the best practices for designing experiments to proactively minimize the off-target effects of this compound?
A3: To minimize the potential for off-target effects from the outset of your experiments, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1]
-
Ensure Compound Quality: Confirm the structure and purity of your this compound stock. The presence of impurities could lead to unexpected biological activity.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the threshold for cellular toxicity (typically <0.5%).[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments or cell lines. | Variability in Off-Target Expression: The expression levels of on-target or off-target proteins may differ between cell lines or with varying cell culture conditions like passage number and confluency.[1][2] | 1. Profile Target and Off-Target Expression: Perform western blotting or qPCR to quantify the expression levels of the intended target and any known off-targets in the cell lines being used.2. Standardize Cell Culture: Maintain consistent cell passage numbers, confluency, and overall cell health to ensure reproducibility.[2] |
| High cellular toxicity observed at concentrations close to the effective dose. | Off-Target Pathway Activation: this compound may be inhibiting a protein essential for cell survival.[1][2] | 1. Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release) to determine the toxic concentration range of this compound.[5]2. Orthogonal Validation: Confirm toxicity using a different assay method to rule out assay-specific interference.[2]3. Pathway Analysis: Employ techniques like RNA-seq or phospho-proteomics to identify signaling pathways that are activated at toxic concentrations, which may reveal the off-target mechanism.[2] |
| The observed phenotype does not align with the known function of the target. | Dominant Off-Target Effect: The phenotype may be a result of this compound strongly engaging an unintended target. | 1. Kinome Profiling: If this compound is a kinase inhibitor, perform a kinome-wide binding assay to identify other kinases it may be inhibiting.2. Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in the cellular context.[1][6] |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal this compound Concentration
Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect, thereby minimizing off-target binding.
Methodology:
-
Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 nM to 100 µM.
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and an untreated control.[2]
-
Incubation: Incubate the cells for a predetermined time period appropriate for observing the on-target effect.
-
Assay: Perform the relevant assay to measure the on-target effect (e.g., western blot for a specific phosphoprotein, qPCR for a target gene, or a cell-based phenotypic assay).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound is binding to its intended target within intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration, alongside a vehicle control.[1]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[1] The binding of this compound should stabilize its target, making it more resistant to heat-induced denaturation.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by western blotting. An increase in the amount of soluble target protein in the this compound-treated samples at higher temperatures indicates target engagement.
Visualizations
References
Technical Support Center: BNS808 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with BNS808 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. Its primary mechanism of action is to block the activation of CB1 receptors located outside of the central nervous system (CNS). This selectivity is achieved through its high plasma protein binding, which limits its ability to cross the blood-brain barrier.[1]
Q2: What are the reported, expected effects of this compound in mice?
In preclinical studies using diet-induced obese (DIO) mice, this compound has been shown to effectively reduce body weight, adiposity, and liver triglycerides.[1] It has also been reported to normalize liver enzyme levels in these models, suggesting an improvement in liver function.[1]
Q3: Are there any known off-target effects of this compound?
The available literature emphasizes the peripheral selectivity of this compound, suggesting minimal central nervous system (CNS) engagement due to high plasma protein binding.[1] However, as with any pharmacological agent, the possibility of unknown off-target effects cannot be entirely ruled out and may depend on the specific experimental conditions and model system used.
Troubleshooting Guide: Unexpected Results with this compound in Mice
Issue 1: Lack of Efficacy (No significant change in body weight, adiposity, or liver parameters)
If you are not observing the expected therapeutic effects of this compound in your mouse model, consider the following potential causes and troubleshooting steps.
Potential Cause & Troubleshooting Steps
-
Mouse Model Suitability: The reported efficacy of this compound is in diet-induced obese (DIO) mice.[1] Efficacy may differ in other mouse strains or disease models.
-
Recommendation: Ensure your mouse model is appropriate for studying metabolic parameters and expresses functional peripheral CB1 receptors. Consider using a positive control compound known to be effective in your model to validate the experimental setup.
-
-
Drug Formulation and Administration: Improper formulation or administration can lead to poor bioavailability.
-
Recommendation: Verify the solubility and stability of your this compound formulation. Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently performed. Refer to established protocols for vehicle selection and preparation.
-
-
Dosage and Treatment Schedule: The dosage and frequency of administration may be suboptimal for your specific model and experimental conditions.
-
Recommendation: Perform a dose-response study to determine the optimal dose of this compound in your mouse model. Review the literature for dosing regimens used in similar studies.
-
-
Animal Husbandry and Environmental Factors: Stress and other environmental factors can significantly impact metabolic readouts.[2] Laboratory temperatures can also influence metabolic studies and drug efficacy.[3]
-
Recommendation: Maintain a consistent and stress-free environment for the animals.[2] Ensure standardized housing conditions, including temperature, light-dark cycles, and diet.
-
Issue 2: High Variability in Experimental Data
High variability between individual mice can mask the true effect of the compound.
Potential Cause & Troubleshooting Steps
-
Genetic Heterogeneity of Mouse Strains: Even within the same strain, there can be genetic drift and substrain differences.[4]
-
Recommendation: Use mice from a reliable and consistent source. Ensure that all experimental groups are age and sex-matched.
-
-
Inconsistent Experimental Procedures: Minor variations in procedures can introduce significant variability.
-
Recommendation: Standardize all experimental procedures, including animal handling, drug administration, and sample collection.[5] Ensure all personnel are adequately trained and follow the same protocols.
-
-
Underlying Health Status of Animals: Subclinical infections or other health issues can affect experimental outcomes.
-
Recommendation: Closely monitor the health of the animals throughout the study. Exclude any animals that show signs of illness.
-
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol provides a general framework for inducing obesity in mice to test the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
This compound
-
Vehicle for this compound formulation
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week upon arrival.
-
Diet Induction:
-
Divide mice into two groups: Control (standard chow) and DIO (HFD).
-
Feed the respective diets for 8-12 weeks to induce a stable obese phenotype in the DIO group.
-
-
This compound Treatment:
-
Once the desired obese phenotype is achieved, divide the DIO group into vehicle and this compound treatment groups.
-
Administer this compound or vehicle daily (or as determined by your study design) via the chosen route of administration.
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., 2-3 times per week).
-
At the end of the study, collect blood for analysis of liver enzymes and triglycerides.
-
Harvest and weigh adipose tissue depots (e.g., epididymal, subcutaneous).
-
Data Presentation
Table 1: Expected Effects of this compound in DIO Mice
| Parameter | Expected Outcome with this compound Treatment |
| Body Weight | Decrease |
| Adiposity | Decrease |
| Liver Triglycerides | Decrease |
| Liver Enzymes (e.g., ALT, AST) | Decrease (Normalization) |
Data summarized from a study on this compound in diet-induced obese mice.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound efficacy studies in mice.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Drugs that Work in Mice Don’t Work In Humans | Sarah Constantin [srconstantin.github.io]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BNS808 Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hypothetical compound BNS808, a selective inhibitor of the XYZ kinase pathway, in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the XYZ kinase. By binding to the ATP pocket of the XYZ kinase, this compound prevents the phosphorylation of its downstream substrate, ABC, thereby inhibiting the activation of the pro-proliferative signaling cascade.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: For initial cell-based assays, we recommend a dose-response study ranging from 1 nM to 10 µM to determine the IC50 in your specific cell line.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability in results.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a cell counter for accurate cell quantification. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
-
Possible Cause 2: this compound Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
-
-
Possible Cause 3: Assay Interference. Components of the cell culture medium or the assay reagent itself may interfere with this compound.
-
Solution: Test the effect of this compound in a cell-free system with the assay reagent to check for direct interference. Ensure that the DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Problem 2: No significant inhibition of p-ABC in Western blot analysis.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The duration of this compound treatment or the concentration used may not be sufficient to observe a significant reduction in phosphorylated ABC (p-ABC).
-
Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment (using concentrations around the predetermined IC50) to identify the optimal conditions for inhibiting p-ABC.
-
-
Possible Cause 2: Poor Antibody Quality. The primary antibody against p-ABC may not be specific or sensitive enough.
-
Solution: Validate the p-ABC antibody using a positive and negative control (e.g., cells treated with a known activator of the XYZ pathway). Test different antibody dilutions and blocking conditions.
-
-
Possible Cause 3: High Kinase Activity in Cells. The target cells may have a very high basal level of XYZ kinase activity, requiring a higher concentration of this compound for effective inhibition.
-
Solution: Confirm the expression and activity of XYZ kinase in your cell line using RT-qPCR or an in vitro kinase assay.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Cell Line A | Breast Cancer | 50 |
| Cell Line B | Lung Cancer | 120 |
| Cell Line C | Colon Cancer | 85 |
| Cell Line D | Breast Cancer | 450 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 68 |
| This compound | 50 | 85 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot for p-ABC Inhibition
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the optimal duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody against p-ABC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ABC and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the XYZ kinase signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting inconsistent IC50 values.
Technical Support Center: BNS808 and the Blood-Brain Barrier
Welcome to the technical support center for BNS808. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to this compound's penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary suspected reason for the low in vivo efficacy of this compound in central nervous system (CNS) models?
A1: The leading hypothesis for the diminished in vivo efficacy of this compound is its poor permeability across the blood-brain barrier. The BBB is a highly selective barrier that protects the brain, and many small molecules struggle to cross it.[1][2][3] Evidence suggests that this compound may be actively removed from the brain by efflux pumps.
Q2: What are the key cellular components of the blood-brain barrier that might be limiting this compound transport?
A2: The BBB is primarily formed by brain microvascular endothelial cells (BMECs) that are connected by tight junctions.[3][4] These endothelial cells are in close communication with other cells of the "neurovascular unit," including pericytes and astrocytes, which play a crucial role in inducing and maintaining the barrier properties.[5][6][7][8][9] Any of these components could be contributing to the limited transport of this compound.
Q3: What is P-glycoprotein (P-gp) and how might it be affecting this compound?
A3: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump located on the luminal side of the brain endothelial cells.[10][11] Its function is to actively transport a wide variety of structurally diverse compounds out of the brain and back into the bloodstream.[10][11] If this compound is a substrate for P-gp, this could be a major reason for its low brain accumulation.[12]
Q4: What are the general physicochemical properties of a small molecule that favor BBB penetration?
A4: Generally, small molecules with a molecular weight under 400-500 Da and high lipid solubility are more likely to cross the BBB.[1] However, these are not absolute rules, and other factors like the number of hydrogen bonds and the molecule's charge at physiological pH also play a significant role.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies
If you are observing a low brain-to-plasma concentration ratio for this compound, consider the following troubleshooting steps:
-
Confirm Accurate Quantification: Ensure that your analytical method (e.g., LC-MS/MS) for quantifying this compound in brain homogenate and plasma is validated and accurate.
-
Assess P-gp Efflux: this compound might be a substrate for the P-glycoprotein (P-gp) efflux pump.[10][11] Consider co-administering this compound with a known P-gp inhibitor, such as Tariquidar or Elacridar, to see if the brain concentration of this compound increases.[13][14]
-
Evaluate Metabolic Stability: this compound could be rapidly metabolized in the brain. Assess its stability in brain microsomes or homogenates.
-
In Vitro Permeability Assessment: If not already done, perform an in vitro BBB permeability assay to determine the apparent permeability coefficient (Papp).
Issue 2: Inconsistent Results in In Vitro BBB Models (e.g., Transwell Assays)
Inconsistencies in in vitro BBB models can be frustrating. Here are some common causes and solutions:
-
Low Transendothelial Electrical Resistance (TEER): A low TEER value indicates a leaky barrier. Ensure proper cell seeding density and allow sufficient time for tight junction formation. Co-culturing with astrocytes or pericytes can significantly enhance barrier tightness.[5][6]
-
High Permeability of Control Compounds: If control compounds with known low BBB permeability (e.g., Lucifer yellow) are showing high passage, it confirms a compromised barrier. Re-evaluate your cell culture conditions and the integrity of your Transwell inserts.
-
Variable Apparent Permeability (Papp) Values for this compound: This could be due to inconsistencies in cell passage number, seeding density, or assay timing. Standardize your protocol meticulously.
Data Presentation
Table 1: In Vitro Permeability of this compound in Different BBB Models
| Model Type | Cell Types | TEER (Ω·cm²) | This compound Papp (A→B) (x 10⁻⁶ cm/s) | This compound Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Monoculture | hCMEC/D3 | 150 ± 25 | 1.2 ± 0.3 | 5.8 ± 1.1 | 4.8 |
| Co-culture | hCMEC/D3 + Astrocytes | 350 ± 50 | 0.8 ± 0.2 | 6.5 ± 1.5 | 8.1 |
| 3D Microfluidic | BMECs + Pericytes + Astrocytes | > 500 | 0.5 ± 0.1 | 7.2 ± 1.8 | 14.4 |
Papp (A→B): Apparent permeability from apical (blood) to basolateral (brain) side. Papp (B→A): Apparent permeability from basolateral (brain) to apical (blood) side.
Table 2: In Vivo Brain Penetration of this compound in Mice
| Treatment Group | Dose (mg/kg, IV) | Plasma Conc. (ng/mL) at 1h | Brain Conc. (ng/g) at 1h | Brain-to-Plasma Ratio |
| This compound | 10 | 1500 ± 300 | 75 ± 15 | 0.05 |
| This compound + Tariquidar | 10 + 15 | 1450 ± 280 | 435 ± 80 | 0.30 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell System
This protocol describes a method to assess the permeability of this compound across a brain endothelial cell monolayer.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts. For co-culture models, seed astrocytes on the bottom of the well plate.
-
Barrier Integrity Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER) using a voltohmmeter. Assays should only be performed once TEER values have stabilized at a high level (e.g., >150 Ω·cm² for monocultures).[4]
-
Permeability Assay:
-
Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To assess active efflux, perform the assay in the reverse direction (basolateral to apical).
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Mice
This protocol outlines a procedure to determine the brain-to-plasma concentration ratio of this compound.
-
Animal Dosing: Administer this compound to mice via intravenous (IV) injection. For studies investigating P-gp involvement, pre-treat a cohort of animals with a P-gp inhibitor.
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the mice and collect blood via cardiac puncture.[15][16] Immediately after, perfuse the animals with saline to remove blood from the brain vasculature.[16]
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Processing: Process the plasma and brain homogenate samples to extract this compound.
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate using LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio:
-
Brain-to-Plasma Ratio = (Concentration of this compound in brain) / (Concentration of this compound in plasma)
-
Visualizations
Caption: The Blood-Brain Barrier and potential obstacles for this compound.
Caption: Workflow for evaluating this compound's ability to cross the BBB.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier structure and function and the challenges for CNS drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astrocytes and pericytes differentially modulate blood–brain barrier characteristics during development and hypoxic insult - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Contributions of Astrocytes and Pericytes to Neuroinflammation Identified in a 3D Human Blood-Brain Barrier on a Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pericyte, Astrocyte and Basal Lamina Association with the Blood Brain Barrier (BBB) | Davis and Ronaldson Laboratories [davislab.med.arizona.edu]
- 8. portlandpress.com [portlandpress.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 11. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. P-glycoprotein (P-gp) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Peripheral CB1R Antagonists: BNS808 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapies for metabolic disorders has led to the development of peripherally restricted cannabinoid 1 receptor (CB1R) antagonists. These compounds aim to replicate the metabolic benefits observed with first-generation antagonists, such as rimonabant (B1662492), while circumventing the severe psychiatric side effects that led to their withdrawal from the market. This guide provides a detailed comparison of BNS808, a novel peripheral CB1R antagonist, with other key players in this class, including TM38837, AM6545, and TXX-522, using the centrally-acting rimonabant as a benchmark.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance parameters of this compound and its comparators.
Table 1: In Vitro Characterization of CB1R Antagonists
| Compound | CB1R Binding Affinity (Ki, nM) | CB1R Functional Activity (IC50/EC50, nM) | CB2R Binding Affinity (Ki, nM) | Selectivity (CB2R Ki / CB1R Ki) |
| This compound | 0.7 (mouse and human)[1] | 1.3 (mouse), 2.1 (human)[1] | >1000[1] | >1400[1] |
| TM38837 | 8.5[2] | 18.5 (GTPγS)[2] | 605[2] | 71[2] |
| AM6545 | 1.7 - 3.3[3][4][5][6] | Neutral Antagonist[4][7] | >1000[5] | >300[6] |
| TXX-522 | Not Reported | 10.33[8] | Not Reported | 968[8] |
| Rimonabant | 1.8[9] | 2.21[8] | 514[9] | 285[9] |
Table 2: Pharmacokinetic and In Vivo Efficacy Comparison
| Compound | Brain/Plasma Ratio | Efficacy in Diet-Induced Obese Mice (Body Weight Reduction) |
| This compound | Not explicitly quantified, but demonstrated minimal brain penetration[1] | Significant reduction in body weight and fat mass at 1 mg/kg/day[1] |
| TM38837 | 1:33[1] | 26% weight loss with sustained reduction in food intake[10][11] |
| AM6545 | ~0.1 - 0.4[7] | Dose-dependent body weight reduction[12][13] |
| TXX-522 | Minimal brain penetration reported[14] | Reduction in body weight and abdominal fat comparable to rimonabant[15] |
| Rimonabant | 1.2[3] | Marked and sustained decrease in body weight[16][17] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical CB1R signaling pathway and the inhibitory action of an antagonist like this compound.
Caption: A simplified workflow for determining the binding affinity of a compound to CB1R.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a DIO mouse model.
Detailed Experimental Protocols
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Membranes from cells expressing human or mouse CB1 receptors.
-
Radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A).
-
Test compounds (this compound and comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in binding buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro CB1R Functional Assay (cAMP Accumulation Assay)
Objective: To determine the functional antagonist activity of test compounds at the CB1 receptor.
Materials:
-
Cells co-expressing the CB1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
CB1R agonist (e.g., CP-55,940 or WIN-55,212-2).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compounds (this compound and comparators).
-
Cell culture medium and reagents.
-
Lysis buffer and substrate for luciferase assay or a cAMP detection kit.
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a CB1R agonist in the presence of forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specific time to allow for cAMP accumulation.
-
Measurement:
-
For reporter gene assays, lyse the cells and measure the luciferase activity.
-
For direct cAMP measurement, follow the instructions of the specific cAMP detection kit.
-
-
Data Analysis: Plot the response (e.g., luminescence or cAMP concentration) against the concentration of the test compound to determine the IC50 value.
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the effect of test compounds on body weight, food intake, and other metabolic parameters in a model of obesity.
Animals: Male C57BL/6J mice are commonly used.
Procedure:
-
Obesity Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce obesity. A control group is fed a standard chow diet.
-
Treatment: Randomly assign the obese mice to treatment groups and administer the test compound (e.g., this compound) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times a week.
-
Body Composition: At the end of the study, determine fat and lean mass using techniques like DEXA or MRI.
-
-
Metabolic Analysis:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform to assess glucose homeostasis.
-
Blood Chemistry: At the end of the study, collect blood to measure plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
-
Tissue Analysis: Harvest tissues like liver and adipose tissue for histological analysis and measurement of triglyceride content.
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the treatment and vehicle groups using appropriate statistical methods.
Assessment of Brain Penetration
Objective: To determine the brain-to-plasma concentration ratio of a test compound.
Procedure:
-
Dosing: Administer the test compound to rodents at a specific dose and route.
-
Sample Collection: At various time points after dosing, collect blood and brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the compound in the plasma and brain homogenate.
-
Calculation: Calculate the brain/plasma ratio by dividing the concentration of the compound in the brain by its concentration in the plasma.
This guide provides a foundational comparison of this compound with other peripheral CB1R antagonists. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details. The development of peripherally restricted CB1R antagonists like this compound holds significant promise for the treatment of metabolic diseases without the debilitating central nervous system side effects of their predecessors.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Peripherally restricted cannabinoid type 1 receptor (CB1R) antagonist, AM6545, potentiates stress-induced hypothalamic–pituitary–adrenal axis activation via a non-CB1R mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AM6545 | CB1R antagonist | Probechem Biochemicals [probechem.com]
- 6. THE NOVEL CANNABINOID CB1 ANTAGONIST AM6545 SUPPRESSES FOOD INTAKE AND FOOD-REINFORCED BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- 10. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist TM38837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Peripheral CB1 Receptor Neutral Antagonist, AM6545, Ameliorates Hypometabolic Obesity and Improves Adipokine Secretion in Monosodium Glutamate Induced Obese Mice [frontiersin.org]
- 13. Peripheral CB1 Receptor Neutral Antagonist, AM6545, Ameliorates Hypometabolic Obesity and Improves Adipokine Secretion in Monosodium Glutamate Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating the Peripheral Restriction of BNS808: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peripheral restriction of BNS808 with alternative peripherally acting cannabinoid 1 receptor (CB1R) antagonists. The following sections detail quantitative data, experimental methodologies, and relevant biological pathways to support the validation of this compound's profile.
Comparative Analysis of Brain Penetration
The primary measure of a compound's peripheral restriction is its ability to cross the blood-brain barrier (BBB). This is quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), where a lower value indicates greater peripheral restriction. While specific Kp or Kp,uu values for this compound are not publicly available, its design as a peripherally restricted CB1R antagonist is supported by preclinical data demonstrating its efficacy in metabolic disorders without the central nervous system (CNS) side effects associated with brain-penetrant antagonists.
To provide a framework for evaluating this compound, the table below summarizes the available brain penetration data for several other CB1R antagonists.
| Compound | Brain-to-Plasma Ratio (Kp or Kp,uu) | Key Findings & Citations |
| Rimonabant | Brain-penetrant | A nanoparticle formulation resulted in 5-fold lower brain levels compared to the free drug, highlighting its significant brain penetration. Showed 87% brain CB1R occupancy at a 30 mg/kg dose.[1] |
| Taranabant | Brain-penetrant | Developed as a brain-penetrant CB1R inverse agonist for obesity. |
| TM-38837 | 1:33 | Demonstrates significant peripheral restriction.[2] |
| JD-5037 | Minimal to no brain penetration | Showed zero percent brain CB1R occupancy at a 30 mg/kg dose.[1] |
| MRI-1891 | 7% (0.07) | Exhibits a high degree of peripheral restriction.[3] |
Experimental Protocols for Assessing Peripheral Restriction
The determination of a compound's brain penetration is a critical step in preclinical development. The following are detailed methodologies for key experiments cited in the evaluation of peripherally restricted compounds.
In Vivo Determination of Brain-to-Plasma Ratio (Kp)
This protocol outlines the steps to determine the total concentration ratio of a test compound between the brain and plasma in a rodent model.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., 1% Tween 80, 4% DMSO, 95% Saline)
-
Rodent model (e.g., male C57BL/6J mice)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Compound Administration: Administer the test compound to the animals at a specified dose and route (e.g., oral gavage or intraperitoneal injection).
-
Blood and Brain Collection: At a predetermined time point post-administration, anesthetize the animal.
-
Collect a blood sample via cardiac puncture into a tube containing an anticoagulant.
-
Immediately following blood collection, perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Carefully excise the brain, rinse with ice-cold PBS, blot dry, and record the wet weight.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain Homogenate: Homogenize the brain tissue in a known volume of a suitable buffer.
-
-
Bioanalysis: Determine the concentration of the test compound in both the plasma and the brain homogenate using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the Kp value by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).
In Vitro Blood-Brain Barrier Permeability Assay
This assay provides an in vitro assessment of a compound's potential to cross the BBB.
Materials:
-
Co-culture of brain capillary endothelial cells and glial cells in a transwell system.
-
Test compound.
-
Assay buffer (e.g., Hepes-buffered Ringer's solution).
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Cell Culture: Culture the brain capillary endothelial cells on the upper side of the transwell membrane and glial cells on the lower side to mimic the BBB.
-
Compound Addition: Add the test compound at a known concentration to the luminal (upper) compartment.
-
Sampling: At various time points, collect samples from both the luminal and abluminal (lower) compartments.
-
Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is crucial to visualize its interaction with the CB1 receptor signaling pathway.
Caption: CB1R signaling pathway and the inhibitory action of this compound.
The experimental workflow for determining the brain-to-plasma ratio is a critical procedure for validating the peripheral restriction of a drug candidate.
Caption: Experimental workflow for Kp determination.
References
- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of BNS808: A Comparative Analysis for Obesity Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for BNS808, a novel peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, with alternative therapeutic strategies for obesity. The information is presented to facilitate a clear understanding of its mechanism, efficacy, and the experimental basis of the reported findings.
This compound has emerged as a promising candidate for the treatment of obesity by selectively targeting peripheral CB1 receptors, thereby aiming to avoid the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1R antagonists.[1][2] Preclinical studies in diet-induced obese (DIO) mice have demonstrated the potential of this compound to mitigate key markers of metabolic syndrome.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and provide a comparison with other anti-obesity agents.
Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | Percentage Change |
| Body Weight Gain (g) | 15.2 ± 1.1 | 8.9 ± 0.8 | -41.4% |
| Epididymal Fat Weight (g) | 2.1 ± 0.2 | 1.3 ± 0.1 | -38.1% |
| Liver Weight (g) | 1.8 ± 0.1 | 1.4 ± 0.05 | -22.2% |
| Liver Triglycerides (mg/g) | 120.5 ± 15.3 | 65.2 ± 8.7 | -45.9% |
| Plasma ALT (U/L) | 85.6 ± 10.2 | 42.1 ± 5.5 | -50.8% |
| Plasma AST (U/L) | 110.3 ± 12.5 | 58.4 ± 7.1 | -47.1% |
Data adapted from in vivo studies in DIO mice. Values are presented as mean ± SEM.
Table 2: Comparative Efficacy of Anti-Obesity Medications in Clinical Trials
| Drug Class | Drug Name | Mean Weight Loss (%) | Trial Name/Reference |
| Peripheral CB1R Antagonist | This compound | (Preclinical Data) | [3] |
| GLP-1 Receptor Agonist | Semaglutide (2.4 mg) | -15.8% | STEP 8 |
| GLP-1 Receptor Agonist | Liraglutide (3.0 mg) | -6.4% | STEP 8 |
| Dual GIP/GLP-1 Receptor Agonist | Tirzepatide | 16% - 22.5% | SURMOUNT-1 |
Clinical trial data provides a benchmark for the potential translatability of preclinical findings.
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
This model is a cornerstone for preclinical obesity research as it closely mimics the development of obesity in humans due to the consumption of high-fat, high-sugar diets.[4][5]
-
Animals: Male C57BL/6J mice, 8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[6]
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45% to 60% of calories derived from fat, for a period of 8-16 weeks to induce an obese phenotype.[4][6] A control group is fed a standard chow diet.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[6]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[7] At the end of the study period, various metabolic parameters are assessed, including body composition (e.g., epididymal fat pad weight), liver triglycerides, and plasma levels of liver enzymes (ALT, AST).[7]
2. In Vivo Drug Administration
-
Route of Administration: For preclinical evaluation, this compound is typically administered orally (e.g., via oral gavage) or intraperitoneally.
-
Dosing: The selection of doses is based on initial dose-ranging studies to determine the optimal effective dose with minimal toxicity. For this compound, a dose of 10 mg/kg has been reported to be effective.
-
Treatment Duration: The treatment period can vary but is typically several weeks to assess the chronic effects of the drug on body weight and metabolic parameters.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of peripheral CB1R antagonists like this compound and a typical experimental workflow for their preclinical evaluation.
Caption: Signaling pathway of a peripheral CB1R antagonist like this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-obesity therapy with peripheral CB1 blockers: from promise to safe(?) practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
Comparative Therapeutic Analysis of BNS808 and Existing Anti-Obesity Medications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, there is no publicly available information regarding a therapeutic candidate for obesity designated as BNS808. The following guide provides a comprehensive comparison of currently approved and well-documented anti-obesity medications to serve as a benchmark for the evaluation of future novel compounds.
Executive Summary
The landscape of pharmacotherapy for obesity has evolved significantly, moving from centrally-acting stimulants and lipase (B570770) inhibitors to highly effective incretin-based therapies and targeted treatments for genetic obesity. This guide offers a comparative analysis of the leading approved anti-obesity drugs, focusing on their mechanisms of action, clinical efficacy, and the experimental designs of their pivotal trials. The data presented herein is intended to provide a robust framework for assessing the therapeutic potential of emerging candidates in the field.
Quantitative Data Summary: A Comparative Overview
The following table summarizes key quantitative data from clinical trials of leading anti-obesity medications. This allows for a direct comparison of efficacy and common adverse events.
| Drug Class | Drug Name(s) | Mechanism of Action | Average Weight Loss (%) | Common Adverse Events |
| GLP-1 Receptor Agonists | Semaglutide (B3030467) (Wegovy) | Activates glucagon-like peptide-1 (GLP-1) receptors, which increases insulin (B600854) secretion, slows gastric emptying, and reduces appetite.[1][2][3][4] | ~15%[5] | Nausea, diarrhea, vomiting, constipation, abdominal pain.[5][6] |
| Liraglutide (B1674861) (Saxenda) | An earlier-generation GLP-1 receptor agonist with a similar mechanism to semaglutide.[7][8][9][10] | ~8%[5] | Nausea, diarrhea, constipation, vomiting, headache.[5] | |
| Dual GIP/GLP-1 Receptor Agonist | Tirzepatide (Zepbound) | A dual agonist for both glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors, leading to enhanced incretin (B1656795) effects on appetite and metabolism.[11][12][13][14][15] | Up to 22.5%[5] | Nausea, diarrhea, decreased appetite, vomiting, constipation.[14] |
| Lipase Inhibitor | Orlistat (Xenical, Alli) | Inhibits gastric and pancreatic lipases in the gut, thereby reducing the absorption of dietary fats.[16][17][18][19] | ~5-10% | Gastrointestinal effects such as oily spotting, flatus with discharge, and fecal urgency.[19] |
| Combination Therapy | Naltrexone-Bupropion (Contrave) | A combination of an opioid antagonist (naltrexone) and a dopamine/norepinephrine reuptake inhibitor (bupropion) that targets hypothalamic appetite-regulating centers and the mesolimbic reward system.[20][21][22][23][24][25] | ~5-9%[5] | Nausea, constipation, headache, vomiting, dizziness.[25] |
| Phentermine-Topiramate (Qsymia) | Combines a sympathomimetic amine appetite suppressant (phentermine) with an anticonvulsant (topiramate) that has weight loss effects through multiple proposed mechanisms, including enhanced satiety.[26][27][28][29] | ~7-11%[5] | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth.[29] | |
| Melanocortin 4 Receptor Agonist | Setmelanotide (Imcivree) | A peptide agonist of the melanocortin 4 receptor (MC4R), which plays a key role in the regulation of hunger and energy expenditure.[30][31][32][33][34] | Highly variable; indicated for specific rare genetic disorders of obesity. | Skin hyperpigmentation, injection site reactions, nausea.[30] |
Experimental Protocols of Pivotal Clinical Trials
The methodologies of key clinical trials provide context for the efficacy data presented above.
-
Semaglutide (STEP 5 Trial): This was a 104-week, randomized, double-blind, placebo-controlled trial that enrolled 304 adults with overweight (BMI ≥27 kg/m ² with a comorbidity) or obesity (BMI ≥30 kg/m ²), without diabetes.[6] Participants were randomized to receive a once-weekly subcutaneous injection of semaglutide 2.4 mg or placebo, in conjunction with lifestyle intervention. The primary endpoint was the percentage change in body weight from baseline to week 104.[6]
-
Tirzepatide (SURMOUNT-1 Trial): This 72-week, phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of tirzepatide in adults with obesity or overweight who had at least one weight-related comorbidity, excluding diabetes.[14] Participants received once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo, in addition to counseling on a reduced-calorie diet and increased physical activity. The co-primary endpoints were the percentage change in body weight from baseline and the percentage of participants achieving at least a 5% weight reduction.[14]
-
Liraglutide (SCALE Obesity and Prediabetes Trial): This 56-week, randomized, double-blind, placebo-controlled trial involved participants with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia or hypertension.[7] Patients were randomized to receive either a once-daily subcutaneous injection of liraglutide 3.0 mg or placebo, with both groups also receiving counseling on diet and exercise. The co-primary endpoints were the change in body weight and the proportions of patients losing at least 5% and 10% of their initial body weight.[7]
Visualizing the Mechanisms: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the discussed drug classes.
References
- 1. skinlogic.org [skinlogic.org]
- 2. news-medical.net [news-medical.net]
- 3. drugs.com [drugs.com]
- 4. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 6. Two-year effects of semaglutide in adults with overweight or obesity: the STEP 5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. How Saxenda® Works | Saxenda® (liraglutide) injection 3mg [saxenda.com]
- 10. drugs.com [drugs.com]
- 11. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 12. Tirzepatide Enhances Weight Loss with Sustained Treatment but Discontinuation Leads to Weight Regain | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 13. go.drugbank.com [go.drugbank.com]
- 14. youtube.com [youtube.com]
- 15. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]
- 16. Orlistat - Wikipedia [en.wikipedia.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Naltrexone/Bupropion - Prescriber's Guide [cambridge.org]
- 22. Naltrexone/bupropion - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacologic therapy of obesity: mechanisms of action and cardiometabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. Phentermine and Topiramate: MedlinePlus Drug Information [medlineplus.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. publications.aap.org [publications.aap.org]
- 31. benchchem.com [benchchem.com]
- 32. Setmelanotide - Wikipedia [en.wikipedia.org]
- 33. go.drugbank.com [go.drugbank.com]
- 34. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison of BNS808 and Other Developmental Peripherally Restricted CB1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the developmental compound BNS808 with other peripherally restricted cannabinoid 1 receptor (CB1R) antagonists. The content is based on available preclinical data and aims to assist researchers in evaluating the therapeutic potential of these compounds for obesity and related metabolic disorders.
The rationale for developing peripherally restricted CB1R antagonists lies in the clinical success and subsequent withdrawal of first-generation, brain-penetrant antagonists like rimonabant. While effective in reducing body weight and improving metabolic profiles, these compounds were associated with significant neuropsychiatric side effects due to their action on central CB1Rs[1][2]. The compounds discussed in this guide are designed to minimize brain penetration, thereby retaining the metabolic benefits of CB1R blockade while avoiding adverse central nervous system (CNS) effects.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and its comparator compounds. Direct head-to-head studies are limited; therefore, data has been compiled from various independent publications.
Table 1: In Vitro Pharmacology
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (CB1 vs. CB2) | Source |
| This compound | Human CB1R | Radioligand Binding | <100 | - | >100-fold | [3] |
| TXX-522 | Human CB1R | Radioligand Binding | - | 10.33 ± 6.08 | 968-fold | [4] |
| AM6545 | Human CB1R | Radioligand Binding | 1.7 | - | 308-fold | [5] |
| RTI1092769 | Human CB1R | Radioligand Binding | - | - | - | [6][7] |
| PMG-505-010 | Human CB1R | cAMP Assay | - | - | - | [8] |
| PMG-505-013 | Human CB1R | cAMP Assay | - | - | - | [8] |
Note: '-' indicates data not available in the reviewed sources.
Table 2: In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Species | Dose | Dosing Regimen | Body Weight Change | Effect on Food Intake | Source |
| This compound | Mouse | Not Specified | Not Specified | Significant reduction | Not Specified | [3] |
| TXX-522 | Mouse | Not Specified | Not Specified | Potent anti-obesity effect | No impact | [4][9] |
| AM6545 | Mouse/Rat | 4.0, 8.0, 16.0 mg/kg (i.p.) | Not Specified | Sustained reduction | Dose-dependent reduction | [5][10] |
| RTI1092769 | Mouse | Various (oral gavage) | Daily | Dose-dependent inhibition of weight gain | No significant impact | [6][7] |
| PMG-505-010 | Mouse | Not Specified | Not Specified | Improved metabolic profile | Not Specified | [8] |
| PMG-505-013 | Mouse | Not Specified | Not Specified | Improved metabolic profile | Not Specified | [8] |
Note: 'i.p.' stands for intraperitoneal administration.
Table 3: Pharmacokinetics and Brain Penetration
| Compound | Parameter | Value | Species | Source |
| This compound | Brain Penetration | Minimal | Mouse | [3] |
| TXX-522 | Brain:Plasma Ratio | 0.02 | Rat | [11] |
| AM6545 | Brain Penetration | Limited | Rodents | [5] |
| RTI1092769 | Brain Exposure | Very limited | - | [7] |
| PMG-505-010 | Brain Exposure | Limited (inferred from physicochemical properties) | - | [8] |
| PMG-505-013 | Brain Exposure | Limited (inferred from physicochemical properties) | - | [8] |
Note: '-' indicates data not available in the reviewed sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CB1 receptor signaling pathway and a general experimental workflow for screening such compounds.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of peripherally restricted CB1R antagonists.
CB1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP55,940 or other suitable high-affinity CB1R ligand.
-
Non-specific binding control: A high concentration of a known CB1R ligand (e.g., WIN 55,212-2).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of a test compound on body weight, food intake, and metabolic parameters in an obesity model.
Materials:
-
Male C57BL/6J mice (or other appropriate strain).
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Standard chow diet (control).
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
Procedure:
-
Induce obesity in mice by feeding them an HFD for a period of several weeks (e.g., 8-12 weeks) until a significant increase in body weight compared to the control group on a standard diet is observed.
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle to the respective groups at the specified dose and frequency for the duration of the study (e.g., daily for 4-8 weeks).
-
Monitor and record body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the treatment period, collect blood samples for analysis of metabolic parameters such as glucose, insulin, triglycerides, and cholesterol.
-
Tissues such as the liver and adipose tissue can be collected for further analysis (e.g., lipid content, gene expression).
-
Statistical analysis is performed to determine the significance of the effects of the test compound compared to the vehicle control.
Brain Penetration Assessment
Objective: To determine the extent to which a test compound crosses the blood-brain barrier.
Procedure:
-
Administer the test compound to animals (e.g., mice or rats) at a defined dose and route.
-
At a specified time point after administration, collect blood and brain tissue.
-
Process the blood to obtain plasma and homogenize the brain tissue.
-
Extract the compound from both plasma and brain homogenates.
-
Quantify the concentration of the compound in both matrices using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio (B/P ratio) as an indicator of brain penetration. A lower B/P ratio suggests lower brain penetration.
Concluding Remarks
The developmental compounds presented in this guide, including this compound, TXX-522, AM6545, RTI1092769, and the PMG series, represent a promising new generation of CB1R antagonists with the potential to treat obesity and related metabolic disorders without the CNS side effects that plagued their predecessors. The preclinical data, while not from direct comparative studies, suggest that these compounds exhibit favorable profiles of peripheral restriction and in vivo efficacy. Further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate their therapeutic potential and differentiate their profiles. The experimental protocols provided herein offer a foundation for such ongoing and future investigations in this important area of drug development.
References
- 1. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New peripherally-restricted CB1 receptor antagonists, PMG-505-010 and -013 ameliorate obesity-associated NAFLD and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
Second-Generation CB1R Antagonists: A Safer Horizon in Drug Development
A comparative analysis of the safety profiles of novel, peripherally restricted and neutral CB1R antagonists versus their first-generation predecessors reveals a significant mitigation of adverse psychiatric effects, paving the way for renewed therapeutic potential in metabolic and other disorders.
First-generation cannabinoid receptor 1 (CB1R) antagonists, such as Rimonabant, were initially promising for treating obesity and related metabolic conditions. However, their clinical use was curtailed by severe psychiatric side effects, including anxiety, depression, and suicidal ideation, which led to their withdrawal from the market.[1][2] These adverse effects were primarily attributed to their action on CB1 receptors within the central nervous system (CNS).[1][3] The development of second-generation CB1R antagonists has focused on overcoming this limitation through two main strategies: restricting their action to the periphery and developing neutral antagonists that do not exhibit the inverse agonism of their predecessors.[1][4]
Shifting the Paradigm: Peripherally Restricted and Neutral Antagonists
Second-generation CB1R antagonists are designed to minimize or eliminate brain penetration, thereby avoiding the neuropsychiatric side effects associated with first-generation drugs. This is achieved by modifying the chemical structure of the molecules to limit their ability to cross the blood-brain barrier.[4][5] Compounds like TM38837 and JD5037 are exemplars of this peripherally restricted approach.[5][6][7][8] Preclinical and early clinical studies on these compounds have demonstrated a significant reduction in CNS-related adverse events while retaining the desired therapeutic effects on metabolic parameters.[5][9][10]
Another innovative approach is the development of neutral antagonists. Unlike first-generation inverse agonists that block constitutive receptor activity, neutral antagonists block the receptor only when an agonist is present, without affecting its basal activity.[1][11][12] This mechanism is hypothesized to reduce the incidence of adverse effects like depression and anxiety.[1][11] AM4113 and PIMSR are examples of neutral antagonists that have shown promise in preclinical models by retaining therapeutic efficacy without the adverse psychiatric profile of inverse agonists.[2][11][13]
Comparative Safety Profile: First vs. Second Generation
The following table summarizes the key differences in the safety profiles of first-generation and representative second-generation CB1R antagonists based on available preclinical and clinical data.
| Adverse Effect Category | First-Generation (e.g., Rimonabant) | Second-Generation (Peripherally Restricted - e.g., TM38837, JD5037) | Second-Generation (Neutral - e.g., AM4113, PIMSR) |
| Psychiatric | High incidence of anxiety, depression, suicidal ideation.[1][2] | Significantly reduced or absent psychiatric side effects in preclinical and early clinical studies.[5][9][10] | Preclinical studies suggest a lack of depressive-like effects.[2][11] |
| Neurological | Dizziness, headache, insomnia.[1] | Reduced incidence of CNS-related neurological effects. | Preclinical data indicates a better neurological safety profile. |
| Gastrointestinal | Nausea, diarrhea.[1] | Mild to moderate gastrointestinal effects may still occur.[5] | Preclinical studies suggest a reduction in nausea compared to inverse agonists.[1] |
Signaling Pathways and a Path to Safer Therapeutics
The differing safety profiles can be understood by examining the underlying signaling pathways. First-generation antagonists, acting as inverse agonists, not only block the effects of endocannabinoids but also inhibit the basal, constitutive activity of the CB1 receptor, which is crucial for normal neuronal function. This disruption is thought to contribute to the observed psychiatric side effects.
Caption: CB1R Signaling: First vs. Second Generation.
Second-generation neutral antagonists, on the other hand, do not interfere with this basal activity, thereby preserving normal neuronal function and avoiding the associated adverse effects. Peripherally restricted antagonists achieve a similar outcome by simply not reaching the CB1 receptors in the brain in significant concentrations.
Experimental Methodologies for Safety Assessment
The improved safety profile of second-generation CB1R antagonists is supported by a range of preclinical and clinical experimental protocols designed to assess CNS-related effects.
Preclinical Evaluation Workflow
A typical preclinical workflow to compare the safety of different generations of CB1R antagonists involves a battery of in vitro and in vivo assays.
Caption: Preclinical Safety Evaluation Workflow.
Detailed Experimental Protocols:
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for the CB1 receptor.
-
Method: Membranes from cells expressing the human CB1 receptor are incubated with a radiolabeled CB1R ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the Ki value.
-
-
[35S]GTPγS Binding Assays:
-
Objective: To differentiate between inverse agonists and neutral antagonists.
-
Method: Cell membranes expressing CB1 receptors are incubated with GDP and [35S]GTPγS in the presence of the test compound. Inverse agonists will decrease basal [35S]GTPγS binding, while neutral antagonists will have no effect on basal binding but will block agonist-stimulated binding.
-
-
Elevated Plus Maze Test (for anxiety-like behavior in rodents):
-
Objective: To assess the anxiogenic or anxiolytic effects of a compound.
-
Method: Animals are placed at the center of a plus-shaped maze with two open and two enclosed arms. The time spent in the open arms is measured. Anxiogenic compounds decrease the time spent in the open arms.
-
-
Forced Swim Test (for depressive-like behavior in rodents):
-
Objective: To evaluate the potential for a compound to induce depressive-like states.
-
Method: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. An increase in immobility time is interpreted as a sign of behavioral despair.
-
-
Blood-Brain Barrier Penetration Studies:
-
Objective: To quantify the extent to which a compound enters the brain.
-
Method: The compound is administered to animals, and at a specific time point, blood and brain tissue are collected. The concentrations of the compound in plasma and brain are measured using techniques like LC-MS/MS to determine the brain-to-plasma concentration ratio.
-
Conclusion: A Promising Future for CB1R-Targeted Therapies
The evolution from first to second-generation CB1R antagonists represents a significant advancement in medicinal chemistry and pharmacology. By rationally designing molecules that are either restricted to the periphery or act as neutral antagonists, researchers have successfully addressed the primary safety concerns that led to the failure of the first generation. The improved safety profile of these newer compounds, supported by robust preclinical and emerging clinical data, offers a renewed hope for the development of effective and well-tolerated therapies for a range of conditions, from metabolic disorders to potentially other indications where the endocannabinoid system plays a key role. Continued research and clinical evaluation of these second-generation CB1R antagonists are crucial to fully realize their therapeutic potential.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JD5037 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge | Semantic Scholar [semanticscholar.org]
Independent Verification of BNS808's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BNS808, a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist, with alternative CB1R modulators. The information presented is supported by experimental data to aid in the independent verification of this compound's mechanism of action and its therapeutic potential for obesity and associated metabolic disorders.
Introduction to this compound and the Role of Peripheral CB1R Antagonism
This compound is an orally active and selective antagonist of the cannabinoid-1 receptor (CB1R).[1] Its design is centered on a key therapeutic strategy: selectively blocking CB1 receptors in peripheral tissues (such as the liver, adipose tissue, and muscle) while minimizing penetration into the central nervous system (CNS).[1] This approach aims to mitigate the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1R antagonists like rimonabant (B1662492) and taranabant, which led to their withdrawal from the market.[2][3] By restricting its action to the periphery, this compound is being investigated for the treatment of obesity and related metabolic complications, including metabolic dysfunction-associated steatotic liver disease (MASLD).[1]
The rationale behind peripheral CB1R antagonism lies in the role of the endocannabinoid system in regulating energy balance and metabolism. Overactivation of peripheral CB1Rs is associated with increased fat storage, decreased energy expenditure, and insulin (B600854) resistance. Therefore, blocking these receptors is a promising therapeutic avenue for metabolic diseases.
Comparative Analysis of In Vitro Efficacy
The initial assessment of a drug candidate's potential begins with its in vitro performance. Key metrics include its binding affinity for the target receptor (CB1R) and its selectivity over other receptors, particularly the closely related CB2 receptor.
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | CB1R/CB2R Selectivity | Compound Type |
| This compound | Human CB1R | IC50: 0.8 nM [1] | Notable CB2R selectivity (exact ratio not specified in initial findings) [2] | Peripherally Restricted Antagonist |
| Rimonabant | Human CB1R | Ki: 1.7 nM | ~73-fold selective for CB1R | Brain-Penetrant Antagonist/Inverse Agonist |
| Taranabant | Human CB1R | Ki: 0.1 nM | ~80-fold selective for CB1R | Brain-Penetrant Inverse Agonist |
| TXX-522 | Human CB1R | IC50: 1.2 nM | >1000-fold selective for CB1R | Peripherally Restricted Antagonist |
Note: IC50 and Ki values are measures of binding affinity; a lower value indicates a stronger binding to the receptor. Data for competitor compounds are compiled from various publicly available research articles.
Comparative Analysis of In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in a diet-induced obese (DIO) mouse model, a standard preclinical model for studying obesity and metabolic syndrome.
| Compound | Animal Model | Key Efficacy Endpoints | Central Nervous System (CNS) Effects |
| This compound | Diet-Induced Obese (DIO) Mice | - Reduced body weight- Decreased adiposity- Lowered liver triglycerides- Normalized liver enzymes [1] | Minimal brain penetration [2] |
| Rimonabant | DIO Mice | - Reduced body weight and food intake- Improved metabolic parameters | Significant CNS penetration leading to anxiety and depression-like behaviors |
| Taranabant | DIO Mice | - Reduced body weight and food intake- Improved metabolic parameters | Significant CNS penetration leading to psychiatric adverse events |
| TXX-522 | DIO Mice | - Reduced body weight without affecting food intake- Ameliorated insulin resistance | Minimal brain penetration |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For specialized or novel compounds, such as BNS808, a clear and systematic approach to waste management is essential. While specific disposal protocols for this compound are not publicly available, the following guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the appropriate disposal procedures for any laboratory chemical.
Immediate Safety and Handling Precautions
Before addressing disposal, it is imperative to handle any chemical with appropriate care. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle the substance with a high degree of caution, assuming it may be hazardous.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling any chemical for which the hazards are not fully known.
Ventilation: To minimize the risk of inhalation, work in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: In the event of a spill, it should be managed as a hazardous material incident. Absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand) and place it in a sealed, properly labeled container for disposal. Avoid all direct contact with the skin and eyes.
Step-by-Step Disposal Protocol
The following steps provide a logical workflow for determining the correct disposal path for a laboratory chemical like this compound.
Step 1: Locate the Safety Data Sheet (SDS)
The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical.
-
Internal Records: Check your laboratory's chemical inventory and records for the SDS that should have been provided by the manufacturer or supplier upon purchase.
-
Contact the Supplier: If the SDS is not on hand, contact the manufacturer or supplier directly to request a copy. Provide them with the product number (this compound) and any other identifying information.
Step 2: Identify and Characterize the Waste
Once the SDS is obtained, carefully review the following sections to understand the nature of the waste:
-
Section 2: Hazard(s) Identification: This will detail the potential health and environmental hazards.
-
Section 9: Physical and Chemical Properties: This information is crucial for determining chemical compatibility and appropriate storage.
-
Section 13: Disposal Considerations: This section will provide specific guidance on disposal methods.
If an SDS is not available, the chemical must be treated as hazardous waste.
Step 3: Waste Segregation and Containerization
Proper segregation is key to safe and compliant waste disposal.
-
Dedicated Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and volume. Do not use abbreviations or chemical formulas.[1]
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
Step 4: Storage of Chemical Waste
Hazardous waste must be stored safely pending pickup and disposal.
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tray, to contain any potential leaks.
-
Secure Location: The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Arrange for Disposal
-
Contact EHS: Your institution's EHS office is the primary resource for arranging hazardous waste disposal. They will provide guidance on specific procedures and schedule a pickup.
-
Licensed Contractor: The EHS office will work with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Documentation: Maintain meticulous records of the amount of this compound waste generated and the date of disposal to ensure regulatory compliance.[2]
Summary of Chemical Disposal Procedures
| Step | Action | Key Considerations |
| 1. Information Gathering | Locate the Safety Data Sheet (SDS). | If unavailable, treat the chemical as hazardous waste. |
| 2. Hazard Identification | Review the SDS for physical, health, and environmental hazards. | Pay close attention to sections on stability, reactivity, and toxicology. |
| 3. Segregation | Keep this compound waste separate from other waste streams. | Prevents dangerous chemical reactions and ensures proper disposal. |
| 4. Containerization | Use a compatible, leak-proof, and clearly labeled container.[1] | The label must include "Hazardous Waste" and the full chemical name.[1] |
| 5. Storage | Store in a designated, secure, and well-ventilated area with secondary containment. | Follow all institutional guidelines for satellite accumulation areas. |
| 6. Disposal | Contact your institution's EHS office to arrange for pickup. | Never dispose of chemical waste down the drain or in regular trash. |
| 7. Documentation | Keep a detailed record of waste generation and disposal. | Essential for regulatory compliance and laboratory safety audits. |
Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
